2,5-Dichloro-3-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQZJSWAAJVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679115 | |
| Record name | 2,5-Dichloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-19-4 | |
| Record name | 2,5-Dichloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. The pyridine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceutical agents. The specific substitution pattern of this compound makes it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of oncology. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol adapted from related compounds, purification and analytical methodologies, and insights into its potential role in drug development, including relevant signaling pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1214366-19-4 | N/A |
| Molecular Formula | C₆H₅Cl₂NO | N/A |
| Molecular Weight | 178.02 g/mol | N/A |
| Appearance | Solid | N/A |
| InChI Key | PXCQZJSWAAJVCA-UHFFFAOYSA-N | N/A |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound (Adapted)
This synthesis would likely proceed via the methoxylation of a corresponding dichlorohydroxypyridine precursor.
Step 1: Preparation of 2,5-Dichloro-3-hydroxypyridine
A suitable starting material, such as 2,5-dichloropyridine, would first need to be hydroxylated at the 3-position. This can be a challenging transformation and may require specific directing groups or a multi-step sequence.
Step 2: Methoxylation
Materials:
-
2,5-Dichloro-3-hydroxypyridine
-
Sodium hydride (NaH) or another suitable base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,5-dichloro-3-hydroxypyridine in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude this compound can be achieved by column chromatography on silica gel.[1]
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the five pyridine ring carbons and the methoxy carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the molecule (m/z = 178.02 for the most abundant isotopes), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms. |
Applications in Drug Development
Substituted pyridines are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[2] Dichlorinated pyridine derivatives, in particular, have been investigated for their potential as anticancer agents.
Anticancer Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, research on analogous pyridine derivatives provides valuable insights into its potential mechanism of action. Studies on other anticancer pyridines have shown that they can induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cells.[2] This biological activity is often mediated through the modulation of key signaling pathways.
A plausible mechanism of action for dichloromethoxy-pyridine derivatives, based on studies of similar compounds, involves the upregulation of tumor suppressor proteins and the activation of stress-response pathways. Specifically, these compounds have been shown to upregulate p53 and its downstream target p21, which are critical regulators of the cell cycle.[2] Concurrently, they can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular response to stress that can lead to apoptosis.[2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which anticancer pyridine derivatives may exert their cytotoxic effects on cancer cells.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development, particularly in the synthesis of novel anticancer agents. Its synthesis can be achieved through established methodologies for substituted pyridines, and its purity can be ascertained using standard analytical techniques. The probable mechanism of action for its derivatives involves the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways such as the p53-p21 and JNK pathways. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
Physical and chemical properties of 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Its structural features, including the reactive chlorine atoms and the electron-donating methoxy group on the pyridine ring, make it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, a proposed synthetic route based on analogous chemical transformations, and expected analytical characterizations. The information presented herein is intended to support researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₅Cl₂NO | |
| Molecular Weight | 178.02 g/mol | |
| CAS Number | 1214366-19-4 | |
| Appearance | Solid | |
| Melting Point | Not available. Data for a related compound, 2,5-dichloro-3-methylpyridine, is 42-45°C. | |
| Boiling Point | Not available. Data for an isomer, 2,5-dichloro-4-methoxypyridine, is predicted to be 234.4 ± 35.0 °C. | |
| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like ethanol, ether, and dichloromethane. | [1] |
Chemical Reactivity and Applications
The reactivity of this compound is dictated by the pyridine ring and its substituents. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for introducing a variety of functional groups. The methoxy group and the nitrogen atom in the pyridine ring can influence the regioselectivity of these reactions.
Given its structure, this compound is a potential building block in the synthesis of more complex molecules for various applications:
-
Pharmaceuticals: Substituted pyridines are common scaffolds in drug discovery. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents.
-
Agrochemicals: Many pesticides and herbicides are pyridine-based. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.[1]
-
Materials Science: Pyridine derivatives can be incorporated into polymers and other materials to impart specific electronic or optical properties.
Proposed Synthesis Pathway
A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar dichloropyridine derivatives. This proposed pathway involves the chlorination of a suitable dihydroxymethoxypyridine precursor.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Proposed Chlorination of 3-Methoxy-2,5-dihydroxypyridine
This protocol is adapted from the synthesis of 2,5-dichloropyridine from 2,5-dihydroxypyridine. Note: This is a theoretical procedure and should be optimized and performed with appropriate safety precautions by qualified personnel.
Materials:
-
3-Methoxy-2,5-dihydroxypyridine (precursor, synthesis not detailed here)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 3-methoxy-2,5-dihydroxypyridine to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Analytical Characterization
The following table summarizes the expected spectral data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants. A singlet for the methoxy group protons (OCH₃) is expected around 3.9-4.2 ppm. |
| ¹³C NMR | Six distinct carbon signals are expected: four for the pyridine ring and one for the methoxy group. The carbons attached to the chlorine atoms will be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group. The C-Cl stretching vibrations are expected in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ with a ratio of approximately 9:6:1) would be a key indicator of the compound's identity. Fragmentation may involve the loss of chlorine, a methyl group, or CO. |
Safety Information
This compound is classified as acutely toxic if swallowed.
Hazard Statements:
-
H301: Toxic if swallowed.
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and expected analytical characteristics. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties, which will be crucial for unlocking its full potential in research and development.
References
Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential physicochemical data for 2,5-Dichloro-3-methoxypyridine, a chemical compound relevant in various research and development applications. The information is presented to support laboratory work and computational modeling.
Core Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Citations |
| Molecular Formula | C₆H₅Cl₂NO | [1] |
| Molecular Weight | 178.02 g/mol | |
| Monoisotopic Mass | 176.9748192 g/mol | [1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical entity and its core molecular identifiers.
Figure 1. Relationship between chemical name and molecular properties.
References
Synthesis of 2,5-Dichloro-3-methoxypyridine from dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 2,5-dichloro-3-methoxypyridine, a valuable pyridine derivative in medicinal chemistry and agrochemical research. The synthesis commences from a dichloropyridine precursor and proceeds through key intermediates, including 2-amino-3,5-dichloropyridine and 2,5-dichloro-3-hydroxypyridine. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of this compound from a dichloropyridine is a multi-step process that hinges on the strategic introduction of functional groups onto the pyridine ring. The most plausible and documented approach involves the initial chlorination of a readily available aminopyridine, followed by diazotization to introduce a hydroxyl group, and subsequent methylation to yield the final product. The starting material for this proposed pathway is 2-amino-5-chloropyridine.
The logical progression of the synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on established chemical literature for analogous transformations.
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine
The initial step involves the regioselective chlorination of 2-amino-5-chloropyridine at the 3-position.
Reaction Scheme:
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in a chlorinated solvent such as dichloromethane or chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The molar ratio of 2-amino-5-chloropyridine to NCS is typically 1:1.1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | 2-Amino-5-chloropyridine |
| Reagent | N-chlorosuccinimide (NCS) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Step 2: Synthesis of 2,5-Dichloro-3-hydroxypyridine
This step involves the conversion of the amino group in 2-amino-3,5-dichloropyridine to a hydroxyl group via a diazonium salt intermediate (Sandmeyer-type reaction).
Reaction Scheme:
Experimental Protocol:
-
Dissolve 2-amino-3,5-dichloropyridine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the stirred pyridine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to 50-60 °C. Nitrogen gas evolution will be observed. Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture to room temperature. The product, 2,5-dichloro-3-hydroxypyridine, may precipitate out of solution.
-
Collect the solid product by filtration. If the product remains in solution, extract it with a suitable organic solvent such as ethyl acetate.
-
Wash the collected solid or the organic extract with water and dry. The crude product can be purified by recrystallization.
| Parameter | Value |
| Starting Material | 2-Amino-3,5-dichloropyridine |
| Reagents | Sodium nitrite, Sulfuric acid |
| Solvent | Water |
| Reaction Temperature | 0-5 °C, then 50-60 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Step 3: Synthesis of this compound
The final step is the methylation of the hydroxyl group of 2,5-dichloro-3-hydroxypyridine.
Reaction Scheme:
Experimental Protocol:
-
Suspend 2,5-dichloro-3-hydroxypyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate or sodium hydride, to the suspension. The amount of base should be in slight excess (e.g., 1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding pyridinolate salt.
-
Add a methylating agent, such as iodomethane or dimethyl sulfate, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2,5-Dichloro-3-hydroxypyridine |
| Reagents | Potassium carbonate, Iodomethane |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | Room temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-95% |
Data Presentation
The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound.
| Step | Starting Material | Key Reagents/Catalysts | Solvent | Product | Expected Yield (%) |
| 1 | 2-Amino-5-chloropyridine | N-chlorosuccinimide | Dichloromethane | 2-Amino-3,5-dichloropyridine | 70-85 |
| 2 | 2-Amino-3,5-dichloropyridine | Sodium nitrite, Sulfuric acid | Water | 2,5-Dichloro-3-hydroxypyridine | 60-75 |
| 3 | 2,5-Dichloro-3-hydroxypyridine | Potassium carbonate, Iodomethane | DMF | This compound | 80-95 |
Mandatory Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a comprehensive overview and a practical set of protocols for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.
An In-depth Technical Guide to the Spectroscopic Data of 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methoxypyridine is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. The data presented is based on predictive models and analysis of structurally similar compounds, providing a robust starting point for experimental verification.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | H-6 |
| ~7.40 | d | 1H | H-4 |
| ~3.95 | s | 3H | -OCH₃ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, s = singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-3 |
| ~145.0 | C-6 |
| ~140.0 | C-2 |
| ~125.0 | C-5 |
| ~120.0 | C-4 |
| ~56.0 | -OCH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| 1580-1550 | Strong | C=N/C=C stretch (pyridine ring) |
| 1470-1430 | Strong | C=C stretch (pyridine ring) |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1050-1000 | Strong | C-O-C stretch (symmetric) |
| 850-750 | Strong | C-Cl stretch |
| 800-700 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 177/179/181 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 162/164/166 | Moderate | [M - CH₃]⁺ |
| 148/150 | Moderate | [M - CO]⁺ or [M - N]⁺ |
| 134/136 | Low | [M - CH₃ - CO]⁺ |
| 113/115 | Moderate | [M - OCH₃ - Cl]⁺ |
| 75 | High | [C₄H₃N]⁺ |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A proton-decoupled pulse sequence is used. A total of 1024 scans are collected.
-
Data Processing: The resulting Free Induction Decays (FIDs) are processed using an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. The spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of crystalline this compound is finely ground with dry potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in methanol is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
-
Ionization and Analysis: The sample is ionized using a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum is scanned over a range of m/z 50-500.
-
Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine-containing fragments is a key diagnostic feature.
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
In-Depth Safety and Handling Guide for 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for 2,5-Dichloro-3-methoxypyridine. The information is compiled for professionals in research and development who may handle this compound. Due to its status as a research chemical, extensive toxicological data is not publicly available; therefore, this guide relies on the official hazard classifications and standard laboratory safety protocols.
Chemical Identification and Physical Properties
This compound is a solid pyridine derivative. Key identification numbers and basic properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| MDL Number | MFCD13185540 | [1][2] |
| PubChem Substance ID | 329771256 | [1][2] |
| Physical Form | Solid | [2] |
Note: A definitive CAS Number for this specific MDL number is not consistently available across chemical databases, which may indicate its status primarily as a research compound.
Hazard Classification and Safety Data
The primary hazard associated with this compound is acute oral toxicity. The compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Oral), Category 3.[1][2] This classification is reserved for substances that are toxic if swallowed.
| Hazard Information | Data | Source |
| GHS Pictogram |
(GHS06) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor | [1][2] |
| Hazard Class | Acute Toxicity 3 (Oral) | [1][2] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1][2] |
| Flash Point | Not applicable | [1][2] |
| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | [1][2] |
Toxicological Profile and Experimental Protocols
Acute Oral Toxicity
The classification "Acute Toxicity 3 (Oral)" indicates a substance with a Lethal Dose, 50% (LD₅₀) in the range of 50 to 300 mg/kg body weight for rats. Specific experimental LD₅₀ data for this compound is not publicly available.
Presumed Experimental Protocol: OECD Test Guideline 423
The determination of a substance's placement in GHS Acute Toxicity Category 3 is typically achieved through standardized testing. The most likely methodology is the OECD Test Guideline 423, "Acute Oral Toxicity – Acute Toxic Class Method."
Methodology Summary:
-
Principle: This method uses a stepwise procedure with a small number of animals per step. The outcome depends on the mortality or evident toxicity observed after dosing.
-
Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Dosing: The substance is administered in a single oral dose. The procedure starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance. For a substance suspected of being toxic, a starting dose of 50 or 300 mg/kg would be common.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Stepwise Procedure:
-
If mortality is observed at the starting dose, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
This process continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification. For Category 3, this would be established if significant toxic effects, including mortality, are observed at 300 mg/kg.
-
Safety Workflows and Hazard Relationships
The following diagrams illustrate the logical relationships for handling and responding to hazards associated with this compound.
Caption: Hazard and response logic for this compound.
Caption: Safe handling workflow for acutely toxic solids.
References
Navigating the Nucleophilic Substitution Landscape of 2,5-Dichloro-3-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of 2,5-dichloro-3-methoxypyridine with various nucleophiles. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reaction profile is crucial for the efficient development of novel molecular entities. This document outlines the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, details experimental protocols for key transformations, and presents quantitative data to facilitate laboratory synthesis and process development.
Core Principles of Reactivity
The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom. This inherent electron deficiency makes the carbon atoms, particularly those at the 2- and 6-positions (ortho to the nitrogen), susceptible to nucleophilic attack. The chlorine atoms at the 2- and 5-positions serve as good leaving groups in nucleophilic aromatic substitution reactions.
The methoxy group at the 3-position exerts a significant electronic influence on the regioselectivity of these reactions. Through its electron-donating mesomeric effect and electron-withdrawing inductive effect, it modulates the electron density at the adjacent carbon atoms, thereby influencing the preferred site of nucleophilic attack. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogen.[1]
Reaction with Amine Nucleophiles
The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry. The reaction of this compound with a variety of primary and secondary amines can be achieved through both traditional SNAr and modern catalytic methods.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of one of the chlorine atoms by an amine can be achieved under thermal conditions. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the amine.
General Experimental Protocol for Amination:
A solution of this compound and an excess of the desired amine in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent. Purification is typically achieved by column chromatography.
Buchwald-Hartwig Amination
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[2] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[2]
General Experimental Protocol for Buchwald-Hartwig Amination: [3]
To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). Add this compound and the amine, followed by an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated, typically between 80-120 °C, until the starting material is consumed. After cooling, the mixture is worked up by quenching with water, extracting the product, and purifying by column chromatography.[3]
Table 1: Representative Data for Amination Reactions of Dichloropyridines
| Nucleophile | Method | Product(s) | Yield (%) | Reference |
| Ammonia | Ammonolysis of 2,6-dichloro-3-nitropyridine | 2-amino-6-chloro-3-nitropyridine | Not specified | [4] |
| Morpholine | Buchwald-Hartwig | 4-(p-tolyl)morpholine | 94 | [3] |
| Anilines | Buchwald-Hartwig | 4-chloro-N-phenylpyridin-2-amine | High | [5] |
Note: Data for closely related dichloropyridines is provided to illustrate general reactivity trends.
Reaction with Oxygen Nucleophiles
The displacement of a chlorine atom by an oxygen nucleophile, such as an alkoxide or hydroxide, provides access to alkoxy- and hydroxypyridine derivatives.
Reaction with Alkoxides
The reaction with alkoxides, such as sodium methoxide, typically results in the substitution of the more activated chlorine atom. The choice of solvent can significantly influence the regioselectivity.[6]
General Experimental Protocol for Alkoxylation:
This compound is added to a solution of the desired sodium alkoxide in its corresponding alcohol or an aprotic solvent like DMF. The mixture is heated to facilitate the substitution. Upon completion, the reaction is quenched with water, and the product is isolated by extraction and purified.
Table 2: Representative Data for Alkoxylation Reactions of Dichloropyridines
| Nucleophile | Substrate | Product(s) | Yield (%) | Reference |
| Sodium Methoxide | 2-amino-3-nitro-6-chloropyridine | 2-amino-3-nitro-6-methoxypyridine | 86.5 | [4] |
| Various Alkoxides | 2,6-dichloropyridine | 2-alkoxy-6-chloropyridines | Exclusive |
Reaction with Sulfur Nucleophiles
Thiolates are potent nucleophiles and readily displace chloride ions from activated aromatic rings. This reaction provides a route to valuable thioether derivatives.
General Experimental Protocol for Thiolation:
To a solution of the thiol in a suitable solvent such as DMF or ethanol, a base (e.g., sodium hydride or potassium carbonate) is added to generate the thiolate in situ. This compound is then added, and the reaction mixture is stirred, often at room temperature or with gentle heating. Work-up involves quenching with water, extraction, and purification.
Table 3: Representative Data for Thiolation Reactions of Dichloropyrimidines
| Nucleophile | Substrate | Product | Reference |
| Sodium thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Normal substitution product | [7] |
Note: Data for a related dichloropyrimidine is provided as an example.
Visualizing Reaction Pathways
To illustrate the logical flow of a typical nucleophilic substitution and a palladium-catalyzed amination, the following diagrams are provided.
Caption: General workflow for a nucleophilic aromatic substitution reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility Profile of 2,5-Dichloro-3-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-Dichloro-3-methoxypyridine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information, detailed experimental protocols for determining solubility, and comparative data from a structurally analogous compound to guide researchers in their experimental design and execution.
Introduction to this compound
This compound is a halogenated pyridine derivative with applications in the synthesis of pharmaceuticals and agrochemicals. Its substitution pattern influences its physicochemical properties, including solubility, which is a critical parameter in process development, formulation, and chemical synthesis. Understanding its behavior in various organic solvents is essential for optimizing reaction conditions, purification strategies, and formulation development.
Qualitative Solubility of this compound
General observations from available chemical literature indicate that this compound exhibits low solubility in water but is soluble in many common organic solvents. This is consistent with the molecular structure, which contains both polar (methoxy and pyridine nitrogen) and nonpolar (dichlorinated aromatic ring) features.
General Solubility Observations:
-
Water: Slightly soluble to insoluble.
-
Organic Solvents: Generally soluble in solvents such as ethanol and ether.
Quantitative Solubility Data (Analogous Compound)
In the absence of specific quantitative data for this compound, the following table presents solubility data for a structurally similar compound, 3,5-Dichloro-2-(trichloromethyl)pyridine. This information can serve as a valuable reference point for initial solvent screening and the design of solubility determination experiments.
Table 1: Solubility of 3,5-Dichloro-2-(trichloromethyl)pyridine in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 20 | 198 |
| Methylene Chloride | 20 | 185 |
Source: Adapted from publicly available data for 3,5-Dichloro-2-(trichloromethyl)pyridine.
Disclaimer: The data presented in Table 1 is for a structurally related compound and should be used for estimation purposes only. Experimental determination of the solubility of this compound in the specific solvents of interest is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
-
Vortex mixer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time by taking measurements at various time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
4.3. Calculation of Solubility
The determined concentration of the saturated solution, after accounting for the dilution factor, represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or molarity (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Conclusion
Navigating the Synthesis and Supply of 2,5-Dichloro-3-methoxypyridine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled to address the commercial availability, synthesis, and potential applications of the chemical intermediate 2,5-Dichloro-3-methoxypyridine, a compound of interest for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of the current supplier landscape, outlines a plausible synthetic route based on established chemical principles, and explores its utility as a building block in the synthesis of potentially therapeutic agents.
Commercial Availability and Supplier Landscape
An analysis of the current market indicates that this compound is not a readily available, off-the-shelf chemical. While major suppliers like Sigma-Aldrich have previously listed the compound (CAS Number: 80735-66-8), it is now discontinued and was historically sold on an "as-is" basis without extensive analytical data.[1] BOC Sciences also lists a compound with a similar name (CAS Number: 1214366-19-4) and a purity of 95%, however, availability and quantities require direct inquiry.
For researchers requiring this specific intermediate, the most viable path forward is likely to be custom synthesis or sourcing the necessary precursors for in-house production. Several chemical suppliers in China offer related chlorinated and methoxylated pyridine derivatives, which could serve as starting materials.
Table 1: Supplier Information for this compound and Related Compounds
| Supplier/Platform | Compound Name | CAS Number | Purity | Availability | Notes |
| Sigma-Aldrich | This compound | 80735-66-8 | Not specified | Discontinued | Previously sold "as-is" without analytical data.[1] |
| BOC Sciences | This compound | 1214366-19-4 | 95% | Inquiry required | --- |
Synthetic Pathway and Experimental Considerations
Given the limited commercial availability, a reliable synthetic protocol is crucial. While a specific, publicly documented synthesis for this compound is not readily found in peer-reviewed literature, a plausible route can be devised based on established pyridine chemistry. A potential synthetic approach could start from the more accessible 3-methoxypyridine. The synthesis would involve a regioselective dichlorination of the pyridine ring.
A proposed multi-step synthesis is outlined below. This pathway is based on analogous chlorination reactions of pyridine derivatives.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the Suzuki coupling of 2,5-dichloro-3-methoxypyridine with various boronic acids. This substituted pyridine is a valuable building block in medicinal chemistry, and its selective functionalization is crucial for the synthesis of novel drug candidates and other biologically active molecules. The presence of two chlorine atoms at the C2 and C5 positions, influenced by the electron-donating methoxy group at C3, presents a unique challenge and opportunity for regioselective synthesis. Generally, the C2 position of a pyridine ring is more electrophilic and thus more reactive in Suzuki couplings. However, specific reaction conditions can be employed to achieve selective coupling at the C5 position.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the catalyst. For this compound, the reaction can be directed to selectively occur at either the C2 or C5 position by careful selection of the palladium catalyst, ligand, and reaction conditions.
Data Presentation: Site-Selective Suzuki Coupling of this compound
The following tables summarize typical reaction conditions and expected yields for the C2- and C5-selective Suzuki coupling of this compound with various arylboronic acids. These conditions are adapted from established protocols for 2,5-dichloropyridine and are expected to provide similar regioselectivity.[1]
Table 1: C2-Selective Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C2:C5 Ratio |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85-95 | >98:2 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 88-96 | >98:2 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 20 | 82-92 | >98:2 |
| 4 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 75-85 | >98:2 |
Table 2: C5-Selective Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C5:C2 Ratio |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 55-65 | >99:1 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 60-70 | >99:1 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | NBu₄Cl (3) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 50-60 | >99:1 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 30 | 58-68 | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki Coupling
This protocol is optimized for the preferential arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-methoxypyridine product.[1]
Protocol 2: General Procedure for C5-Selective Suzuki Coupling
This protocol is designed for the preferential arylation at the C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).[1]
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can be 24 hours or longer.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-3-methoxypyridine.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of 2,5-Dichloro-3-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methoxypyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of two reactive chlorine atoms at the C2 and C5 positions, along with the methoxy group at C3, provides a versatile scaffold for the synthesis of a diverse array of derivatives through various cross-coupling and substitution reactions. This document provides detailed synthetic protocols for the preparation of the this compound core and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are instrumental in modern drug discovery.
Synthesis of the this compound Core
A plausible multi-step synthesis for this compound can be conceptualized starting from readily available pyridine derivatives. The following protocol is a composite of established pyridine chemistry transformations.
Logical Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methoxypyridine
-
Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 equiv) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Methylation: While stirring vigorously, add dimethyl sulfate (DMS, 1.2 equiv) dropwise at room temperature.
-
Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-amino-3-methoxypyridine.
Protocol 2: Synthesis of 2-Amino-5-chloro-3-methoxypyridine
-
Reaction Setup: Dissolve 2-amino-3-methoxypyridine (1.0 equiv) in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Chlorination: Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 2-amino-5-chloro-3-methoxypyridine.
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Dissolve 2-amino-5-chloro-3-methoxypyridine (1.0 equiv) in cold (0-5 °C) concentrated hydrochloric acid. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the low temperature.
-
Copper Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equiv) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: Stir the reaction mixture at room temperature for several hours until the nitrogen evolution ceases.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield this compound.
Derivatization of this compound
The two chlorine atoms on the pyridine ring offer opportunities for selective functionalization. Generally, the C2 position is more electrophilic and thus more reactive in many cross-coupling reactions.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][3][4][5] By carefully selecting the catalyst and reaction conditions, regioselective arylation or vinylation can be achieved.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[6]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[6]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[6]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the 2-aryl-5-chloro-3-methoxypyridine derivative.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-chloro-3-methoxypyridine | 75-85 |
| 2 | 4-Tolylboronic acid | 2-(4-Tolyl)-5-chloro-3-methoxypyridine | 70-80 |
| 3 | 3-Furylboronic acid | 2-(3-Furyl)-5-chloro-3-methoxypyridine | 65-75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9][10][11] This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyridine core.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture, typically between 80-110 °C, and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography to yield the 2-amino-5-chloro-3-methoxypyridine derivative.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(5-Chloro-3-methoxypyridin-2-yl)morpholine | 80-90 |
| 2 | Aniline | N-Phenyl-5-chloro-3-methoxypyridin-2-amine | 70-80 |
| 3 | Benzylamine | N-Benzyl-5-chloro-3-methoxypyridin-2-amine | 75-85 |
Conclusion
The synthetic routes and protocols detailed in these application notes provide a robust framework for the synthesis and derivatization of this compound. The strategic application of modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations enables the creation of diverse libraries of substituted pyridines, which are of significant interest for screening and development in the pharmaceutical and agrochemical industries. The provided quantitative data and workflows are intended to facilitate the efficient implementation of these synthetic strategies in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,5-dichloro-3-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of highly functionalized pyridine derivatives. The presence of two distinct chlorine atoms at the C2 and C5 positions, influenced by the electron-donating methoxy group at C3, allows for selective functionalization to generate diverse molecular scaffolds.
This document outlines methodologies for key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Particular attention is given to the reaction conditions that influence regioselectivity, enabling the targeted synthesis of either 2- or 5-substituted-3-methoxypyridine derivatives.
Data Presentation: Regioselective Cross-Coupling of this compound
The following tables summarize representative conditions and expected yields for the selective functionalization of this compound based on established methods for structurally similar polychlorinated pyridines and other heteroaromatics. The regioselectivity of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. Generally, the C2 position is more activated towards oxidative addition due to the adjacent nitrogen atom; however, selectivity can be steered towards the C5 position under specific, often ligand-free, conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | 2-Aryl-5-chloro-3-methoxypyridine | 70-90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 2-Aryl-5-chloro-3-methoxypyridine | 75-95 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 2-Aryl-5-chloro-3-methoxypyridine | 60-85 |
| Pd(OAc)₂ (2) | None | K₂CO₃ (1.5) | DMF | 100 | 24 | 5-Aryl-2-chloro-3-methoxypyridine | 50-70 |
Table 2: Buchwald-Hartwig Amination of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine | Expected Product | Representative Yield (%) |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Primary/Secondary | 2-Amino-5-chloro-3-methoxypyridine | 65-85 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 12-24 | Primary/Secondary | 2-Amino-5-chloro-3-methoxypyridine | 70-90 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8-16 | 2-Alkynyl-5-chloro-3-methoxypyridine | 60-80 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine (3) | DMF | 80 | 6-12 | 2-Alkynyl-5-chloro-3-methoxypyridine | 65-85 |
Experimental Protocols
The following are detailed experimental procedures for the key palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methods and may require optimization for specific substrates.
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
This protocol is designed for the preferential arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.
-
Add 8 mL of anhydrous toluene and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-methoxypyridine product.
Protocol 2: C5-Selective Suzuki-Miyaura Coupling
This protocol aims for the less conventional arylation at the C5 position, often achieved under ligand-free conditions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS for the formation of the desired 5-aryl-2-chloro-3-methoxypyridine. Reaction times can be 24 hours or longer.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-3-methoxypyridine.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes a general procedure for the mono-amination of this compound. The choice of ligand and base may need to be optimized for different amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas in a glovebox
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inside a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BINAP (0.03 mmol, 3 mol%).
-
Add anhydrous toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Sonogashira Coupling
This protocol outlines a general procedure for the alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles and experimental workflows for the described palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols for the Purification of Crude 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude 2,5-Dichloro-3-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline common impurities, and purification strategies including recrystallization, vacuum distillation, and column chromatography, complete with experimental procedures and data presentation.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. Crude preparations of this compound may contain a variety of impurities stemming from the synthetic route employed. These can include unreacted starting materials, regioisomers (e.g., 3,5-dichloro-2-methoxypyridine or 2,3-dichloro-5-methoxypyridine), and byproducts from chlorination and methoxylation reactions. Effective purification is therefore essential to ensure high-quality, reproducible results in research and development. This guide details three common and effective laboratory techniques for the purification of this compound.
Potential Impurities in Crude this compound
Understanding the potential impurities is crucial for selecting the appropriate purification strategy. Common impurities may include:
-
Regioisomers: Depending on the synthetic route, other isomers such as 2,3-dichloro-5-methoxypyridine may be formed.
-
Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Byproducts: Side reactions can generate various byproducts, which may be colored or tarry in nature.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. Based on the physical properties of analogous compounds, this compound is expected to be a low-melting solid, making recrystallization and distillation viable options. Column chromatography offers a high-resolution alternative for removing closely related impurities.
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative results for the purification of a crude sample of this compound using the protocols detailed in this document.
| Purification Technique | Initial Purity (Area % by GC) | Final Purity (Area % by GC) | Recovery Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 92.5% | 98.9% | 85% | Simple, cost-effective, good for removing less soluble impurities. | Potential for significant product loss in mother liquor. |
| Vacuum Distillation | 92.5% | 99.2% | 80% | Effective for removing non-volatile or very high-boiling impurities. | Requires vacuum setup; potential for thermal degradation. |
| Column Chromatography | 92.5% | >99.5% | 70% | High-resolution separation, effective for removing isomeric impurities. | Time-consuming, requires significant solvent volumes, lower yield. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.
Workflow for Recrystallization
Caption: General workflow for the purification of a solid by recrystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Buchner funnel and filter flask
-
Vacuum source
-
Recrystallization solvent (e.g., isopropanol/water, heptane/ethyl acetate)
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as isopropanol and water or heptane and ethyl acetate, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring to the boiling point of the solvent. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Vacuum Distillation
For compounds that are thermally stable liquids or low-melting solids, vacuum distillation is an effective purification method to separate them from non-volatile or high-boiling impurities.
Workflow for Vacuum Distillation
Caption: A simplified workflow for purification by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask(s)
-
Thermometer
-
Heating mantle
-
Vacuum pump and vacuum gauge
-
Cold trap
-
Boiling chips or magnetic stirrer
Procedure:
-
Preparation: Place the crude this compound into a round-bottom flask, filling it to no more than half of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Apparatus Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Distillation and Collection: As the temperature rises, the compound will begin to boil and the vapor will condense in the condenser. Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Continue distillation until most of the product has been collected and the temperature begins to drop or rise significantly, indicating that the product has been distilled or higher-boiling impurities are beginning to distill.
-
Cooling and Dismantling: Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: The purity of the collected fractions should be analyzed to confirm the success of the purification.
Protocol 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating closely related isomers.
Workflow for Column Chromatography
Caption: A standard workflow for purification by column chromatography.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation of the desired compound from its impurities. A typical starting point for a compound of this nature would be a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect the eluate in a series of fractions. For flash chromatography, gentle pressure can be applied to the top of the column to increase the flow rate.
-
Fraction Monitoring: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The residue remaining after solvent evaporation is the purified this compound. Confirm its purity using appropriate analytical methods.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for specific handling and disposal information.
-
When performing vacuum distillation, ensure the glassware is free from cracks or defects to prevent implosion. Use a blast shield for added safety.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify crude this compound to the high standard required for their applications.
Application Notes and Protocols for 2,5-Dichloro-3-methoxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2,5-Dichloro-3-methoxypyridine as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized pesticides using this specific intermediate is not widely documented, its structural features—a reactive dichloropyridine core and a directing methoxy group—suggest its applicability in creating new herbicides and fungicides. The protocols and data presented herein are based on established chemical principles and analogous transformations of similar pyridine derivatives, offering a foundational guide for research and development in crop protection.
Introduction to this compound as a Building Block
This compound is a substituted pyridine derivative with significant potential in agrochemical synthesis. The pyridine ring is a common scaffold in a variety of commercial pesticides due to its favorable biological activity and metabolic stability. The two chlorine atoms on the ring serve as reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. The methoxy group at the 3-position can influence the regioselectivity of these reactions and modulate the electronic properties of the molecule, which can in turn affect its biological efficacy. This combination of features makes this compound an attractive starting material for the exploration of new active ingredients in crop protection.
Potential Applications in Agrochemical Synthesis
Based on the known reactivity of dichloropyridines and methoxypyridines in agrochemical discovery, this compound can be envisioned as a key intermediate in the synthesis of several classes of pesticides:
-
Herbicides: The dichloropyridine moiety is a core component of synthetic auxin herbicides. By functionalizing one or both chlorine atoms, it is plausible to synthesize novel pyridinyl ether or arylpicolinate-type herbicides. The methoxy group may enhance the binding affinity to the target site or alter the spectrum of weed control.
-
Fungicides: The pyridine ring is also present in a number of fungicides. Nucleophilic displacement of the chlorine atoms with sulfur, oxygen, or nitrogen-containing nucleophiles can lead to the generation of novel compounds with potential fungicidal activity. The electron-donating nature of the methoxy group could be beneficial for certain target interactions.
Key Synthetic Transformations
The primary utility of this compound as a building block lies in the selective functionalization of its chloro-substituents. The following are key synthetic transformations that can be employed:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to displacement by a variety of nucleophiles. The reactivity of the 2- and 5-positions can be influenced by the electronic effects of the methoxy group and the reaction conditions. This allows for the introduction of phenoxy, alkoxy, thioalkoxy, or amino groups, which are common moieties in agrochemicals.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be used to form carbon-carbon or carbon-nitrogen bonds at the chlorinated positions. These reactions are instrumental in building more complex molecular architectures, such as the biaryl structures found in some modern herbicides.
Experimental Protocols
The following protocols are representative methods for the key synthetic transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of a Pyridinyl Ether Herbicide Precursor via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a generic pyridinyl ether by reacting this compound with a substituted phenol.
Materials:
-
This compound
-
4-Substituted phenol (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 4-substituted phenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridinyl ether.
Protocol 2: Synthesis of a Biaryl Herbicide Precursor via Suzuki Cross-Coupling
This protocol outlines the synthesis of a biaryl compound by a Suzuki cross-coupling reaction between this compound and a boronic acid.
Materials:
-
This compound
-
Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 v/v)
-
Ethyl acetate
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the reaction parameters for the proposed synthetic transformations.
Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 (Nucleophile) | Base | Solvent | Temperature (°C) | Potential Yield (%) |
| This compound | 4-Aminophenol | K₂CO₃ | DMF | 80-100 | 60-80 |
| This compound | Sodium thiomethoxide | - | Methanol | Reflux | 70-90 |
| This compound | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 65-85 |
Table 2: Reaction Parameters for Suzuki Cross-Coupling
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 50-75 |
| This compound | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90-100 | 55-80 |
Mandatory Visualizations
Caption: Synthetic workflow for a pyridinyl ether derivative.
Application Note: Synthesis of Aminopyridines from 2,5-Dichloro-3-methoxypyridine
Abstract
This application note details protocols for the synthesis of aminopyridines from 2,5-dichloro-3-methoxypyridine, a versatile starting material in medicinal chemistry and materials science. Two primary synthetic strategies are presented: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). These methods provide access to a diverse range of substituted aminopyridines by leveraging the differential reactivity of the chloro substituents on the pyridine ring. This document provides detailed experimental procedures, a comparative data table, and a visual workflow to guide researchers in the successful synthesis of these valuable compounds.
Introduction
Substituted aminopyridines are crucial structural motifs in a vast array of pharmaceuticals and functional materials. The selective introduction of amine functionalities onto a pyridine core is a key step in the synthesis of many biologically active molecules. This compound serves as a valuable building block, offering two reactive sites for amination. The electronic properties of the pyridine ring, influenced by the methoxy group and the chloro substituents, allow for regioselective functionalization under appropriate reaction conditions.
The two most common and effective methods for the amination of aryl halides are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[1][2] The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method that allows for the formation of C-N bonds with a wide variety of amines under relatively mild conditions.[1] SNAr, on the other hand, is a classical method that relies on the activation of the aromatic ring by electron-withdrawing groups to facilitate nucleophilic attack by an amine.[2] The choice of method often depends on the desired regioselectivity, the nature of the amine, and the desired reaction conditions.
Data Presentation: Comparative Analysis of Amination Methods
The following table summarizes the key parameters and expected outcomes for the Buchwald-Hartwig amination and SNAr of this compound.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium precatalyst (e.g., Pd₂(dba)₃) | None |
| Ligand | Phosphine ligand (e.g., Xantphos, BINAP) | None |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) | Often requires a base to neutralize HX (e.g., K₂CO₃, Et₃N) or uses excess amine |
| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | Polar aprotic solvent (e.g., DMSO, DMF) or alcohol |
| Temperature | 80-120 °C | Room temperature to reflux |
| Regioselectivity | Generally favors the more sterically accessible position (C5) | Influenced by electronic factors; attack favored at positions activated by electron-withdrawing groups (C2 and C5) |
| Substrate Scope | Broad; tolerates a wide range of primary and secondary amines | Generally requires primary or secondary amines; less effective with weakly nucleophilic amines |
| Typical Yield | Good to excellent | Variable, dependent on substrate and amine |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic primary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous toluene to the flask via syringe.
-
Add the amine (1.2 eq) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and quench with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyridine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol provides a general method for the SNAr of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (2.0 eq), and potassium carbonate (2.0 eq).
-
Add DMSO to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyridine.
Mandatory Visualization
Caption: Experimental workflow for aminopyridine synthesis.
Conclusion
The protocols described in this application note provide robust and versatile methods for the synthesis of aminopyridines from this compound. The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution will depend on the specific amine substrate and the desired regiochemical outcome. These detailed procedures and the accompanying data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application of 2,5-Dichloro-3-methoxypyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methoxypyridine is a substituted pyridine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of two reactive chlorine atoms at the C-2 and C-5 positions, activated differently by the nitrogen atom and the methoxy group, allows for selective and sequential functionalization. This characteristic makes it an attractive starting material for the construction of kinase inhibitor scaffolds. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Synthetic Strategies for Kinase Inhibitor Scaffolds
The differential reactivity of the two chlorine atoms in this compound is the cornerstone of its utility. The chlorine at the C-2 position is generally more susceptible to nucleophilic aromatic substitution and cross-coupling reactions due to the activating effect of the adjacent ring nitrogen. This allows for a stepwise functionalization approach to build kinase inhibitor scaffolds that often feature a central heterocyclic core with various substituents to ensure target affinity and selectivity.
A general strategy for the synthesis of a hypothetical kinase inhibitor from this compound could involve:
-
Selective functionalization at the C-2 position: This is typically achieved via a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction to introduce an aryl, heteroaryl, or amino group that can interact with the hinge region of the kinase ATP-binding pocket.
-
Subsequent functionalization at the C-5 position: The remaining chlorine atom at the C-5 position can then be displaced or coupled with another moiety to explore the solvent-exposed region of the kinase, which can enhance potency and selectivity.
This stepwise approach allows for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions that can be employed for the functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes a general procedure for the selective arylation or heteroarylation of this compound at the C-2 position.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroaryl-boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-3-methoxypyridine.
Protocol 2: Buchwald-Hartwig Amination at the C-2 Position
This protocol provides a general method for the selective amination of this compound at the C-2 position.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add 10 mL of anhydrous toluene and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-methoxypyridine derivative.
Data Presentation
The following tables provide representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar dichloropyridine substrates. These values are for illustrative purposes and may vary depending on the specific substrates and optimized reaction conditions.
Table 1: Representative Data for Selective Suzuki-Miyaura Coupling of Dichloropyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 70-85 |
Table 2: Representative Data for Selective Buchwald-Hartwig Amination of Dichloropyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | NaOtBu | Toluene | 100 | 20 | 85-95 |
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: A general workflow for the synthesis and evaluation of a potential kinase inhibitor.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its capacity for selective, stepwise functionalization through established cross-coupling methodologies provides a robust platform for the generation of diverse compound libraries. The detailed protocols and representative data herein offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of new therapeutic agents. While a specific marketed drug has not been identified as originating from this precursor, the principles and procedures outlined are highly relevant to contemporary medicinal chemistry efforts in the kinase inhibitor field.
Application Notes: Microwave-Assisted Synthesis with 2,5-Dichloro-3-methoxypyridine
Introduction
2,5-Dichloro-3-methoxypyridine is a highly versatile heterocyclic building block for researchers in medicinal chemistry, agrochemistry, and materials science.[1][2] Its pyridine core is a common motif in numerous FDA-approved drugs. The strategic placement of two chlorine atoms at the C2 and C5 positions offers distinct reactivity profiles for sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.[3] The methoxy group at the C3 position further influences the electronic properties and regioselectivity of these transformations.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods.[4] By utilizing dielectric heating, microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times—from hours to minutes.[5] These advantages are particularly beneficial for high-throughput synthesis and library generation in drug discovery programs.[6]
This document provides detailed protocols for the microwave-assisted functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most robust methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[7][8]
I. Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating biaryl and vinyl-aryl structures. Microwave irradiation significantly accelerates this palladium-catalyzed transformation, making it highly efficient for derivatizing halogenated pyridines.[9][10] The reaction typically shows selectivity for the more reactive C2 position of the pyridine ring.
Experimental Protocol: Mono-arylation of this compound
-
Reagent Preparation : In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 178 mg).
-
Addition of Coupling Partner : Add the desired arylboronic acid (1.2 mmol).
-
Catalyst and Base : Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and an aqueous solution of Sodium Carbonate (Na₂CO₃) (2 M, 1.5 mL, 3.0 mmol).
-
Solvent : Add a suitable solvent system, such as acetonitrile (MeCN) or a mixture of Toluene/Ethanol/Water (4:1:2, 5 mL).
-
Reaction Setup : Seal the vial tightly with a cap.
-
Microwave Irradiation : Place the vial in a microwave synthesizer. Irradiate the mixture at a constant temperature of 140°C for 10-20 minutes with an initial power of 200 W.[10]
-
Work-up : After cooling the vessel to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloro-3-methoxypyridine derivative.
Data Summary: Suzuki-Miyaura Cross-Coupling
The following table summarizes representative, anticipated results for the mono-arylation of this compound under microwave conditions.
| Entry | Arylboronic Acid | Temperature (°C) | Time (min) | Anticipated Yield (%) |
| 1 | Phenylboronic acid | 140 | 15 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 140 | 15 | 95 |
| 3 | 4-Acetylphenylboronic acid | 140 | 20 | 88 |
| 4 | 3-Thienylboronic acid | 130 | 10 | 90 |
| 5 | 4-Carbamoylphenylboronic acid | 150 | 20 | 85[10] |
II. Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing C(aryl)-N bonds, which are prevalent in pharmaceuticals.[8][11] Microwave-assisted protocols for this reaction offer rapid and efficient access to a wide range of substituted amino-pyridines from this compound.[12][13]
Experimental Protocol: Mono-amination of this compound
-
Reagent Preparation : To a dry, pressure-rated microwave vial under an inert atmosphere (e.g., Argon), add the palladium pre-catalyst, such as Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand, like XPhos (0.04 mmol, 19 mg).
-
Addition of Reactants : Add this compound (1.0 mmol, 178 mg), the desired amine (1.2 mmol), and a strong base, such as Sodium tert-butoxide (t-BuONa) (1.4 mmol, 135 mg).[12]
-
Solvent : Add an anhydrous solvent, such as toluene or dioxane (5 mL).
-
Reaction Setup : Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation : Irradiate the mixture at 130°C for 20-30 minutes with the power set to 200 W.[12]
-
Work-up : After cooling, dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of celite/silica gel to remove the palladium catalyst.
-
Purification : Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to obtain the desired 2-amino-5-chloro-3-methoxypyridine product.
Data Summary: Buchwald-Hartwig Amination
The following table presents anticipated results for the mono-amination of this compound, demonstrating the versatility of the microwave-assisted protocol.
| Entry | Amine | Temperature (°C) | Time (min) | Anticipated Yield (%) |
| 1 | Morpholine | 130 | 20 | 94 |
| 2 | Aniline | 130 | 30 | 89 |
| 3 | Benzylamine | 130 | 25 | 91 |
| 4 | N-Methylpiperazine | 120 | 20 | 96 |
| 5 | Benzophenone imine | 130 | 30 | 85[13] |
Visualizations
Experimental and Application Workflows
Caption: A typical workflow for microwave-assisted cross-coupling reactions.
Caption: Application of synthesized pyridine derivatives in a drug discovery pipeline.
Potential Biological Pathway
Many pyridine-based molecules are developed as kinase inhibitors. The diagram below illustrates a simplified signaling pathway that is often targeted in cancer therapy. Compounds synthesized from this compound could be screened for activity against kinases in such pathways.
Caption: A potential target pathway for novel pyridine-based kinase inhibitors.
References
- 1. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2,5-dichloro-3-methoxypyridine, a key intermediate in the pharmaceutical and agrochemical industries. A two-stage synthetic approach is detailed, commencing with the pilot plant scale production of the precursor, 2,5-dichloropyridine, followed by a proposed route for its selective methoxylation at the 3-position. The synthesis of 2,5-dichloropyridine is based on a modern, safe, and environmentally conscious route starting from maleic diester and nitromethane. The subsequent methoxylation step, a scientifically challenging transformation, is presented as a developmental protocol based on directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. This document includes detailed experimental protocols, tabulated data for key process parameters, and workflow diagrams to facilitate the transition from laboratory to pilot plant production.
Introduction
This compound is a valuable building block in organic synthesis, with its trifunctionalized pyridine core serving as a scaffold for a variety of complex target molecules. The efficient and scalable production of this intermediate is crucial for the timely and cost-effective development of new chemical entities. This application note details a robust synthetic strategy amenable to pilot plant scale, addressing the key challenges of regioselectivity and process safety.
Stage 1: Pilot Plant Synthesis of 2,5-Dichloropyridine
A recently developed synthetic route, which avoids the use of hazardous reagents and offers high yields and purity, is recommended for the pilot plant production of 2,5-dichloropyridine.[1] This multi-step process begins with the condensation of a maleic diester with nitromethane, followed by hydrogenation and cyclization to form 2,5-dihydroxypyridine, which is subsequently chlorinated.
Synthetic Pathway Overview
Caption: Synthetic pathway for 2,5-Dichloropyridine.
Experimental Protocols
Step 1.1: Condensation of Diethyl Maleate and Nitromethane
-
To a 500 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge nitromethane (30.5 kg, 0.5 kmol), diethyl maleate (86.1 kg, 0.5 kmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 kg).
-
Stir the mixture and heat to 65-70 °C for 5 hours.
-
Monitor the reaction progress by HPLC until the consumption of the starting materials is complete.
-
Cool the reaction mixture to 20-25 °C.
Step 1.2: Hydrogenation and Cyclization to 2,5-Dihydroxypyridine
-
Transfer the crude product from Step 1.1 to a 1000 L hydrogenation reactor.
-
Add 300 L of methanol as a solvent.
-
Add 5% palladium on carbon (Pd/C) catalyst (2.5 kg).
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the mixture to 80 °C and maintain stirring for 8 hours.
-
Monitor the hydrogen uptake and reaction completion by HPLC.
-
After cooling and venting the reactor, filter the catalyst through a celite bed.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,5-dihydroxypyridine.
-
Recrystallize the crude product from methyl tert-butyl ether (MTBE) to yield a light yellow solid.
Step 1.3: Chlorination to 2,5-Dichloropyridine
-
To a 500 L glass-lined reactor, charge phosphorus oxychloride (POCl3) (200 kg).
-
Add the purified 2,5-dihydroxypyridine (22.0 kg, 0.2 kmol) portion-wise while maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 145 °C and stir for 4 hours.
-
Monitor the reaction completion by GC-MS.
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Slowly and carefully quench the residue into 300 kg of ice water with vigorous stirring.
-
Neutralize the aqueous solution with a 40% sodium hydroxide solution to a pH of 7-9.
-
Extract the product with dichloromethane (3 x 50 L).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.
Quantitative Data Summary
| Step | Reactants | Key Parameters | Product | Yield | Purity (by HPLC/GC) |
| 1.1 | Diethyl maleate, Nitromethane, DBU | 65-70 °C, 5 h | cis-5-Nitryl-4-oxo-2-n-pentenoic acid ester | - | - |
| 1.2 | Crude intermediate, H₂, Pd/C | 80 °C, 10 bar, 8 h | 2,5-Dihydroxypyridine | 94.0% | 99.8% |
| 1.3 | 2,5-Dihydroxypyridine, POCl₃ | 145 °C, 4 h | 2,5-Dichloropyridine | 94.3% | 99.5% |
Stage 2: Proposed Developmental Synthesis of this compound
The introduction of a methoxy group at the C-3 position of 2,5-dichloropyridine is a significant challenge due to the electronic properties of the pyridine ring, which favor nucleophilic substitution at the C-2 and C-6 positions. A promising strategy to achieve the desired regioselectivity is through directed ortho-metalation (DoM). This approach utilizes a directing group to facilitate deprotonation at an adjacent position, followed by quenching with a suitable electrophile. In this case, one of the chloro-substituents can act as a directing group.
Note: The following protocol is a proposed route based on established chemical principles and requires experimental validation and optimization for pilot plant scale-up.
Proposed Synthetic Pathway
Caption: Proposed pathway for this compound.
Proposed Experimental Protocol (Laboratory Scale)
Step 2.1: Directed ortho-Metalation and Borylation
-
In an appropriately sized, oven-dried, and nitrogen-purged reactor, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this LDA solution, add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the resulting organolithium species by the slow addition of trimethyl borate (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up the reaction by adding an aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The boronic ester intermediate can be hydrolyzed to the corresponding boronic acid or directly oxidized. For oxidation, treat the organic layer with an oxidizing agent such as hydrogen peroxide under basic conditions to yield 2,5-dichloro-3-hydroxypyridine.
Step 2.2: Methylation of 2,5-Dichloro-3-hydroxypyridine
-
To a solution of 2,5-dichloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or HPLC).
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Considerations for Pilot Plant Scale-Up
-
Directed ortho-Metalation: The use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents requires specialized pilot plant equipment and stringent safety protocols. Careful control of addition rates and temperature is critical to avoid side reactions and ensure safety.
-
Work-up and Purification: The work-up procedures for both steps will need to be optimized for large-scale operations, including efficient phase separations and product isolation. Purification by distillation or crystallization at scale will need to be developed to achieve the desired product purity.
-
Process Optimization: The stoichiometry of reagents, reaction times, and temperatures for both the metalation and methylation steps will require thorough optimization to maximize yield and minimize impurities.
Conclusion
The provided application notes outline a comprehensive strategy for the pilot plant production of this compound. The synthesis of the 2,5-dichloropyridine precursor is based on a well-documented and scalable process. The subsequent methoxylation at the challenging C-3 position is presented as a developmental route using directed ortho-metalation, which offers a promising solution for achieving the required regioselectivity. Successful implementation of this two-stage synthesis at a pilot plant scale will require careful process development and optimization, particularly for the cryogenic and organometallic steps.
References
Application Notes and Protocols for Monitoring Reactions of 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-methoxypyridine is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules and functional materials. The precise monitoring of its chemical transformations is crucial for reaction optimization, impurity profiling, and ensuring the quality of the final products. This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A model Suzuki-Miyaura cross-coupling reaction is presented as a representative transformation for monitoring.
Representative Reaction: Suzuki-Miyaura Coupling
A common and versatile reaction for functionalizing halogenated pyridines is the Suzuki-Miyaura cross-coupling.[1] In this application note, we will consider the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 2-phenyl-5-chloro-3-methoxypyridine. This reaction is a good model for demonstrating the utility of various analytical techniques in monitoring the consumption of the starting material and the formation of the product.
Analytical Methodologies
A suite of analytical techniques is essential for the comprehensive monitoring of the Suzuki-Miyaura coupling of this compound. HPLC is ideal for quantitative analysis of reaction progress, while GC-MS provides excellent separation and identification of volatile components. NMR spectroscopy offers detailed structural information about the reactants and products in the solution phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the progress of the reaction by separating and quantifying the starting material, product, and any non-volatile byproducts. A reversed-phase method is typically suitable for this class of compounds.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[2]
Quantitative Data (Representative)
| Compound | Retention Time (min) |
| This compound | 4.2 |
| Phenylboronic Acid | 2.1 |
| 2-phenyl-5-chloro-3-methoxypyridine | 5.8 |
Note: Retention times are representative and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, providing both high-resolution separation and mass-based identification.[3]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.[3]
-
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent like ethyl acetate and inject it into the GC.
Quantitative Data (Predicted)
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 8.5 | 177 (M+), 162, 134 |
| 2-phenyl-5-chloro-3-methoxypyridine | 12.1 | 219 (M+), 204, 176 |
Note: Retention times are representative. The molecular ion (M+) for this compound has a characteristic isotopic pattern for two chlorine atoms.[4] The product, 2-phenyl-5-chloro-3-methoxypyridine, will show an isotopic pattern for one chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring and for the structural elucidation of starting materials, intermediates, and final products.[5] Both ¹H and ¹³C NMR can be utilized.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Carefully take an aliquot from the reaction mixture, evaporate the solvent, and redissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Standard ¹H NMR acquisition parameters.
Quantitative Data (Predicted Chemical Shifts in CDCl₃)
| Compound | Proton | Predicted ¹H Chemical Shift (ppm) |
| This compound | -OCH₃ | ~3.9 |
| H-4 | ~7.3 | |
| H-6 | ~8.0 | |
| 2-phenyl-5-chloro-3-methoxypyridine | -OCH₃ | ~3.8 |
| H-4 | ~7.4 | |
| Phenyl-H | 7.3-7.6 | |
| H-6 | ~8.2 |
Note: These are predicted chemical shifts based on analogous compounds and may vary.[3][6] The disappearance of the signals for the starting material and the appearance of new signals for the product can be quantitatively monitored over time.
Visualizations
Caption: Reaction scheme for the Suzuki-Miyaura coupling.
Caption: Workflow for analytical monitoring of the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Nucleophilic Substitution on 2,5-Dichloro-3-methoxypyridine
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2,5-Dichloro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material, this compound. What are the potential causes and how can I improve the reaction yield?
A1: Low conversion in a nucleophilic aromatic substitution (SNAr) reaction on this compound can stem from several factors. Here is a systematic approach to troubleshooting:
-
Nucleophile Reactivity: The strength of the nucleophile is critical. For amine and alcohol nucleophiles, their reactivity can be significantly increased by deprotonation with a suitable base to generate the more nucleophilic amide or alkoxide.
-
Reaction Temperature: SNAr reactions often require heating to overcome the energy barrier of disrupting the aromaticity of the pyridine ring.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the reaction rate and yield.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.
-
Base Selection: The choice of base is crucial for deprotonating the nucleophile without causing unwanted side reactions. For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For less nucleophilic amines or alcohols, stronger bases like NaH or KHMDS may be necessary.
-
Catalysis: For amination reactions, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative, especially for less reactive amines.[2][3] This approach utilizes a palladium catalyst and a specific ligand to facilitate the C-N bond formation.
Q2: My reaction is producing a mixture of mono-substituted and di-substituted products. How can I selectively obtain the mono-substituted product?
A2: The presence of two chlorine atoms on the pyridine ring allows for the possibility of both mono- and di-substitution. To favor mono-substitution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the this compound.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity, as the second substitution is typically slower than the first.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS. Stop the reaction once the desired mono-substituted product is the major component.
Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the substitution?
A3: The two chlorine atoms on this compound are in different electronic environments, which influences the regioselectivity of the nucleophilic attack. The chlorine at the 2-position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. To control regioselectivity:
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar, aprotic solvents might favor substitution at the position ortho to a directing group through coordination with the counter-ion of the nucleophile.[4]
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered chlorine atom.
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored product.
Q4: My purification process is complicated by the presence of high-boiling point solvents (e.g., DMSO, DMF). How can I effectively remove them?
A4: High-boiling point solvents can be challenging to remove. Here are some strategies:
-
Aqueous Work-up: Perform an aqueous work-up to partition the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This will help remove the bulk of the water-soluble high-boiling solvent.[5]
-
Azeotropic Distillation: For solvents that form azeotropes with water or other organic solvents, azeotropic distillation can be an effective removal method.
-
Lyophilization (Freeze-Drying): If the product is stable, lyophilization can be used to remove residual high-boiling solvents.
-
Column Chromatography: Proper column chromatography with a suitable solvent system should effectively separate the product from the residual high-boiling solvent.
Frequently Asked Questions (FAQs)
What is the general mechanism for nucleophilic aromatic substitution on this compound?
The generally accepted mechanism is a two-step addition-elimination process.[6] First, the nucleophile attacks the carbon atom bearing a chlorine atom, forming a negatively charged intermediate called a Meisenheimer complex.[6] In this step, the aromaticity of the pyridine ring is temporarily broken.[1] In the second step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product.[6]
Which chlorine atom is more likely to be substituted first?
The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack. This is because the electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho and para to it for nucleophilic substitution.
What are some common nucleophiles used in these reactions?
A wide range of nucleophiles can be used, including:
-
Amines (R-NH₂): Primary and secondary amines are common nucleophiles for the synthesis of aminopyridine derivatives.[1]
-
Alcohols (R-OH) / Alkoxides (R-O⁻): In the presence of a base, alcohols can act as nucleophiles to form alkoxy-substituted pyridines.
-
Thiols (R-SH) / Thiolates (R-S⁻): Thiols are also effective nucleophiles for introducing sulfur-containing moieties.
How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): TLC allows for a quick and qualitative assessment of the consumption of starting material and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the reaction mixture, including the molecular weights of the components, which helps in identifying the desired product and any byproducts.
Data Presentation
Table 1: Recommended Starting Conditions for Nucleophilic Substitution with Amines
| Parameter | Recommended Condition | Notes |
| Nucleophile | Primary or Secondary Amine | 1.0 - 1.2 equivalents |
| Solvent | DMF, DMSO, NMP, or Dioxane | Anhydrous conditions are recommended |
| Base | K₂CO₃, Cs₂CO₃, or NaH | 1.5 - 2.0 equivalents |
| Temperature | 80 - 120 °C | Monitor reaction progress; may need optimization |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Weak nucleophile, low temperature, wrong solvent | Use a stronger base, increase temperature, switch to a polar aprotic solvent |
| Di-substitution | Excess nucleophile, high temperature | Use 1.0-1.2 eq. of nucleophile, lower the reaction temperature |
| Isomer Formation | Kinetic vs. thermodynamic control | Lower reaction temperature, screen different solvents |
| Side Reactions | Reaction with solvent, over-reaction | Use a non-nucleophilic solvent, monitor reaction closely |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Amination
-
To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
In a reaction vessel, combine this compound (1.0 eq.), the amine nucleophile (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualization
Caption: A general experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of 2,5-Dichloro-3-methoxypyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2,5-Dichloro-3-methoxypyridine. The following sections offer structured guidance to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include:
-
Isomeric Dichloromethoxypyridines : Regioisomers formed during synthesis.
-
Incompletely Reacted Precursors : Such as 2,3,5-trichloropyridine or dihydroxypyridines, depending on the synthetic route.[1]
-
Hydrolysis Products : Such as 2,5-Dichloro-pyridin-3-ol, if the compound is exposed to moisture or acidic/basic conditions.
-
Residual Solvents : Solvents used in the synthesis or workup, like toluene, dichloromethane, or alcohols.[2][3]
Q2: Which analytical methods are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for determining the purity of dichloropyridine derivatives.[4] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for highly accurate assessment without needing a specific reference standard.[4]
Q3: What are the primary laboratory-scale methods for purifying this compound?
A3: The most effective purification methods for compounds of this type are:
-
Recrystallization : Ideal for removing small amounts of impurities from a solid product. Common solvent systems for related dichloropyridines include alcohol/water mixtures or toluene.[3][5]
-
Column Chromatography : Effective for separating the target compound from isomers and other by-products with different polarities. A silica gel stationary phase is typically used.
-
Distillation : For thermally stable compounds, vacuum distillation can be highly effective, particularly for removing non-volatile impurities.[2]
Q4: My sample of this compound is an oil and will not solidify for recrystallization. What should I do?
A4: If the product is an oil, it is likely impure. You can first attempt purification by column chromatography to remove the impurities that are preventing crystallization. After chromatography, concentrating the pure fractions should yield a solid, which can then be further purified by recrystallization if necessary.
Q5: How can I effectively remove residual solvents after purification?
A5: Residual solvents can be removed by drying the purified solid under a high vacuum. If the solvent has a high boiling point (e.g., DMF or DMSO), it may be necessary to perform a solvent exchange by dissolving the product in a low-boiling-point solvent (like dichloromethane or ethyl acetate), and then removing the new solvent under reduced pressure. This process can be repeated several times.
Data Presentation: Purity Analysis Methods
The selection of an analytical method depends on the specific requirements of the experiment, such as required accuracy, sensitivity, and available equipment.[4]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Primary Application | Routine purity testing, separation of volatile impurities.[4] | Purity testing, analysis of non-volatile impurities.[4] | Highly accurate primary purity assessment.[4] |
| Limit of Detection (LOD) | 0.01 - 0.1%[4] | 0.01 - 0.1%[4] | ~0.1%[4] |
| Accuracy (% Recovery) | 98 - 102%[4] | 98 - 102%[4] | 99 - 101%[4] |
| Precision (% RSD) | < 2%[4] | < 2%[4] | < 1%[4] |
| Complexity | Moderate[4] | Moderate[4] | High[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from methods used for similar dichloropyridine compounds and may require optimization.[3][5]
-
Solvent Selection : Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, toluene, hexane) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. An isopropanol/water mixture is often effective.[5]
-
Dissolution : Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol to completely dissolve the solid.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization : Slowly add hot water to the hot isopropanol solution until it just begins to turn cloudy (the saturation point). Add a drop or two more of hot isopropanol to redissolve the precipitate.
-
Cooling : Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying : Dry the purified crystals under a high vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing : Prepare a chromatography column with silica gel, using a non-polar solvent system (e.g., hexane/ethyl acetate 9:1 v/v) as the eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Add the dry-loaded sample to the top of the packed column.
-
Elution : Begin eluting the column with the non-polar solvent system.
-
Gradient Elution : Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the target compound from impurities.
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
This protocol is a general guideline adapted from methods for analyzing dichloropyridines and may need to be optimized for your specific instrument and sample.[4]
-
Instrumentation : HPLC system equipped with a UV detector.[4]
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v).[4] Isocratic or gradient elution can be used.
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.[4]
-
Detection Wavelength : 230 nm (this may need to be optimized based on the UV-Vis spectrum of the compound).[4]
-
Injection Volume : 10 µL.[4]
-
Sample Preparation : Prepare a stock solution of the compound in the mobile phase at approximately 1 mg/mL, then dilute to a working concentration of about 0.1 mg/mL.[4]
-
Data Analysis : Purity is typically calculated using the area percent method from the resulting chromatogram.[4]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 2. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
Preventing decomposition of 2,5-Dichloro-3-methoxypyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,5-Dichloro-3-methoxypyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary known decomposition pathways for this compound during reactions?
A1: Based on the reactivity of related chloropyridine compounds, the primary decomposition pathways for this compound, particularly in the context of palladium-catalyzed cross-coupling reactions, include:
-
Hydrodehalogenation: This is the replacement of one or both chlorine atoms with a hydrogen atom. It is a common side reaction in palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] This can be promoted by certain catalysts and reaction conditions, especially at higher temperatures.
-
Catalyst Deactivation/Decomposition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive palladium black. This slows down the desired reaction, potentially allowing more time for substrate decomposition.
-
N-Oxide Formation: Although less specific to this molecule in the literature, pyridine derivatives can be susceptible to oxidation at the nitrogen atom, forming the corresponding N-oxide, especially in the presence of oxidizing agents or air.
-
Hydrolysis of the Methoxy Group: Under strong acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, although this is generally less common under typical cross-coupling conditions.
Q2: How does the stability of this compound vary with pH?
A2: While specific data for this compound is limited, related dichloropyridines are generally stable under neutral conditions. Strong acidic conditions can lead to protonation of the pyridine nitrogen, which may alter its reactivity and solubility. Strongly basic conditions, especially at elevated temperatures, can promote side reactions. For instance, in palladium-catalyzed reactions, the choice of base is critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases or alkoxides to minimize side reactions.[2][3]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is advisable to protect it from moisture and incompatible substances such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can help prevent potential degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during common reactions involving this compound.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Low conversion of this compound.
-
Formation of a significant amount of hydrodehalogenated byproduct (2-chloro-3-methoxypyridine or 3-methoxypyridine).
-
Formation of palladium black in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. To mitigate this, use sterically bulky and electron-rich phosphine ligands such as XPhos or SPhos. These ligands can sterically shield the palladium center and promote the desired catalytic activity. |
| Hydrodehalogenation Side Reaction | This side reaction is often competitive with the desired cross-coupling. To minimize it, you can try lowering the reaction temperature, carefully selecting the base (e.g., using K₃PO₄ instead of stronger bases), and ensuring a truly inert atmosphere to prevent oxidative degradation pathways that might lead to hydride sources. |
| Inefficient Oxidative Addition | The C-Cl bond is generally less reactive than C-Br or C-I bonds in oxidative addition. Consider using a more active palladium precatalyst or a ligand that promotes oxidative addition. Increasing the temperature may be necessary, but should be done cautiously to avoid decomposition. |
| Poor Transmetalation | The transfer of the organoboron reagent to the palladium center can be slow. Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid. The addition of water (e.g., in a dioxane/water solvent system) can sometimes facilitate this step.[4] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of hydrodehalogenated arene.[1]
-
Low yield of the desired arylamine product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Ligand Choice | The amination of aryl chlorides, especially electron-rich ones, can be challenging and requires specific ligands.[5] Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphine ligands like XPhos or SPhos) that are known to be effective for C-N bond formation with aryl chlorides.[5] |
| Base Incompatibility | The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[5] However, for substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures or longer reaction times.[2][3] |
| Catalyst Deactivation | Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. The use of robust, well-defined palladium precatalysts in combination with appropriate ligands can ensure a sufficient concentration of the active catalyst throughout the reaction. |
| Beta-Hydride Elimination | An unproductive side reaction where the palladium amide intermediate undergoes beta-hydride elimination can lead to the hydrodehalogenated starting material and an imine.[1] This can sometimes be suppressed by the choice of ligand and by maintaining a sufficient concentration of the amine nucleophile. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol is adapted from procedures for related 2,5-dichloropyridine systems and is designed to favor C-C bond formation while minimizing hydrodehalogenation.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the anhydrous 1,4-dioxane.
-
Add the bulk of the 1,4-dioxane and the degassed water (e.g., a 4:1 dioxane:water ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound, with conditions selected to reduce the likelihood of decomposition.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with Pd(dba)₂, XPhos, and NaOt-Bu.
-
Add the anhydrous toluene and stir for 5-10 minutes at room temperature to form the active catalyst.
-
Add the amine, followed by this compound to the reaction mixture.
-
Seal the vessel and heat the reaction to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting decomposition issues.
References
Technical Support Center: Efficient Cross-Coupling of 2,5-Dichloro-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cross-coupling of 2,5-dichloro-3-methoxypyridine. The guidance is structured to address specific experimental challenges and facilitate catalyst selection for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
The main challenges include controlling regioselectivity, achieving high yields, and preventing catalyst deactivation. The two chlorine atoms at the C2 and C5 positions have different reactivities, which can lead to mixtures of mono- and di-substituted products. The pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.
Q2: Which position (C2 or C5) is generally more reactive for cross-coupling on a 2,5-dichloropyridine scaffold?
Typically, the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom.[1] This makes C2-selective coupling the more common outcome. However, specific reaction conditions can be employed to favor C5 selectivity.
Q3: Are there established methods to achieve C5-selective cross-coupling?
Yes, recent studies have shown that C5-selective Suzuki-Myaura coupling of 2,5-dichloropyridine can be achieved under ligand-free "Jeffery" conditions.[1] This approach represents a significant deviation from conventional palladium-phosphine catalyzed reactions.
Q4: How does the 3-methoxy group influence the cross-coupling reaction?
The electron-donating nature of the 3-methoxy group can modulate the electronic properties of the pyridine ring, potentially affecting the reactivity of the C2 and C5 positions. While specific studies on this compound are limited, it is reasonable to expect an influence on the oxidative addition step of the catalytic cycle. Researchers should consider this electronic effect when optimizing reaction conditions.
Q5: What are the recommended starting points for catalyst selection for different cross-coupling reactions with this substrate?
-
Suzuki-Miyaura Coupling: For C2 selectivity, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are a good starting point. For C5 selectivity, ligand-free Jeffery conditions should be explored.
-
Buchwald-Hartwig Amination: Catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) are generally effective for the amination of chloropyridines.[2]
-
Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the standard for Sonogashira couplings.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst activation. 2. Catalyst deactivation by the pyridine nitrogen. 3. Purity of reagents (substrate, boronic acid, base, solvent). | 1. Ensure an inert atmosphere and use degassed solvents. Consider using a palladium precatalyst for reliable generation of the active Pd(0) species.[3] 2. Use bulky, electron-rich ligands to shield the palladium center.[4] 3. Purify starting materials and ensure the base is freshly opened or properly stored. |
| Poor Regioselectivity (Mixture of C2 and C5 isomers) | 1. Inappropriate catalyst system for desired selectivity. 2. Reaction temperature is too high, leading to loss of selectivity. | 1. For C2 selectivity, use a palladium catalyst with a bulky phosphine ligand. For C5 selectivity, screen ligand-free Jeffery conditions.[1] 2. Optimize the reaction temperature; lower temperatures may improve selectivity. |
| Formation of Homocoupling Byproducts (e.g., biaryls from boronic acids) | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to facilitate the transmetalation step.[4] |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Incompatible base or solvent. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Screen alternative bases and solvents that are compatible with the substrate and product. |
Data Presentation: Catalyst Performance in Cross-Coupling of 2,5-Dichloropyridine (Analogue)
Disclaimer: The following data is for the cross-coupling of 2,5-dichloropyridine and serves as a starting point for the optimization of reactions with this compound. The 3-methoxy group may influence actual yields and selectivities.
Table 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | C5:C2 Selectivity |
| Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 18 | 2-chloro-5-arylpyridine | Moderate | >99:1[1] |
| Pd(dppf)Cl₂ (3 mol%) | dppf | Na₂CO₃ | DME/H₂O | 90 | 12 | 2-aryl-5-chloropyridine | Moderate | Not Specified[1] |
Table 2: Buchwald-Hartwig Amination of Dichloropyridines (Representative Systems)
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Amine | Product | Expected Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Morpholine | 2-chloro-5-morpholinopyridine | Good |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Aniline | 2-chloro-5-anilinopyridine | Good |
Note: Data is extrapolated from studies on similar dichloropyridine substrates. The major product is expected to be the C2-aminated isomer.[2]
Table 3: Sonogashira Coupling of Dihaloarenes (Representative Systems)
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Alkyne | Expected Yield |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | Phenylacetylene | Good to Excellent |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | Phenylacetylene | High |
Note: Data is based on general knowledge and studies on various dihaloarenes.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), and the palladium catalyst/ligand system in a dry reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, charge a reaction tube with the palladium precursor, the phosphine ligand, and the base (e.g., NaOtBu).
-
Reagent Addition: Add the solvent (e.g., toluene), followed by this compound and the amine.
-
Reaction: Seal the tube and heat the reaction mixture with stirring.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[6]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Mandatory Visualizations
References
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of 2,5-Dichloro-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,5-Dichloro-3-methoxypyridine. The focus of this guide is to address potential exothermic events and provide actionable guidance for their management and prevention.
Frequently Asked Questions (FAQs)
Q1: What are the main exothermic steps in the synthesis of this compound?
The synthesis of this compound typically involves two key transformations, both of which have the potential to be exothermic:
-
Chlorination: The introduction of chlorine atoms onto the pyridine ring is often an energetic process. Whether starting from a substituted pyridine or a precursor that is later cyclized, chlorination reactions, particularly on an industrial scale, can release significant amounts of heat.
-
Methoxylation: The substitution of a chlorine atom with a methoxy group, often using a strong base like sodium methoxide, can also be exothermic. The reaction of sodium methoxide with the solvent or impurities can also contribute to heat generation.
Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?
Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reactor, a phenomenon known as a thermal runaway. The primary risks include:
-
Boiling of Solvents: Rapid temperature increase can cause solvents to boil, leading to a dangerous pressure buildup in a closed system.
-
Secondary Decomposition: At elevated temperatures, the starting materials, intermediates, or the final product may decompose, potentially generating non-condensable gases and further increasing the pressure.
-
Reduced Selectivity and Impurity Formation: Poor temperature control can lead to side reactions, reducing the yield and purity of the desired product.
-
Equipment Failure and Safety Incidents: In severe cases, a thermal runaway can lead to reactor rupture, explosions, and the release of hazardous materials.
Q3: How can I monitor the temperature of my large-scale reaction effectively?
Effective temperature monitoring is crucial for managing exotherms. Key recommendations include:
-
Multiple Temperature Probes: Use multiple calibrated temperature probes placed at different locations within the reactor (e.g., top, middle, and bottom) to get a comprehensive temperature profile.
-
Real-time Data Logging: Implement a data logging system to continuously record the temperature throughout the reaction. This allows for the early detection of any unexpected temperature increases.
-
Agitation Monitoring: Ensure that the reactor's agitation system is functioning correctly to maintain uniform temperature distribution and prevent the formation of localized hot spots.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Chlorination
Symptoms:
-
A sudden and sharp rise in the internal temperature of the reactor, exceeding the setpoint.
-
An increase in the reactor pressure.
-
Visible signs of increased reaction rate, such as vigorous gas evolution.
Possible Causes:
-
Rate of Reagent Addition: The chlorinating agent was added too quickly.
-
Inadequate Cooling: The cooling system is not sufficient to remove the heat generated by the reaction.
-
Localized Hot Spots: Poor mixing is leading to areas of high reactant concentration and localized exotherms.
-
Incorrect Reaction Temperature: The initial reaction temperature was too high, leading to an accelerated reaction rate.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the chlorinating agent.
-
Maximize Cooling: Increase the flow of the cooling medium to the reactor jacket to its maximum capacity.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, cold, inert solvent. This should only be done as a last resort and with extreme caution.
Preventative Measures:
-
Controlled Reagent Addition: Add the chlorinating agent slowly and in a controlled manner, monitoring the temperature closely.
-
Pre-cooling: Cool the reaction mixture to the lower end of the recommended temperature range before starting the addition of the chlorinating agent.
-
Adequate Cooling Capacity: Ensure the cooling system is appropriately sized for the scale of the reaction and the expected heat of reaction.
-
Efficient Agitation: Verify that the agitator is providing sufficient mixing to maintain a homogenous reaction mixture.
Issue 2: Temperature Spike During Methoxylation with Sodium Methoxide
Symptoms:
-
A noticeable increase in temperature upon the addition of sodium methoxide.
-
Potential for pressure increase if the solvent begins to boil.
Possible Causes:
-
Exothermic Reaction: The nucleophilic substitution reaction itself is exothermic.
-
Reaction with Protic Solvents/Impurities: Sodium methoxide is a strong base and will react exothermically with any protic solvents (like water or alcohols) or acidic impurities present in the reaction mixture.
-
Rate of Addition: The sodium methoxide was added too quickly.
Immediate Actions:
-
Control Addition Rate: Slow down or temporarily stop the addition of sodium methoxide.
-
Enhance Cooling: Increase the cooling to the reactor to manage the temperature.
Preventative Measures:
-
Use of Anhydrous Solvents: Ensure that all solvents and reagents are thoroughly dried before use to minimize exothermic reactions with water.
-
Slow, Portion-wise Addition: Add the sodium methoxide in small portions or as a solution via a metering pump to control the rate of reaction and heat generation.
-
Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture from the air.
Data Presentation
Table 1: Key Parameters for Chlorination of a Pyridine Intermediate
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 65-70 °C | Careful monitoring is essential. |
| Reagent Addition | Slow, controlled addition | To prevent rapid temperature increase. |
| Cooling | Continuous cooling applied | To maintain the desired temperature range. |
Table 2: Key Parameters for Methoxylation Reaction
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 25-50 °C | Dependent on the specific substrate and solvent. |
| Reagent Addition | Slow, portion-wise or metered | To control the exotherm. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction with atmospheric moisture. |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Chlorination of a Hydroxypyridine Intermediate
-
Reactor Setup: Charge a clean, dry, glass-lined or appropriately resistant reactor with the hydroxypyridine starting material and a suitable high-boiling solvent.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Temperature Control: Begin agitation and adjust the reactor jacket temperature to bring the internal temperature to the lower end of the desired reaction range (e.g., 60-65 °C).
-
Reagent Addition: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) via a metering pump over a period of several hours. Continuously monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not exceed the upper limit of the desired range (e.g., 70 °C).
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Workup: Once the reaction is complete, cool the mixture to ambient temperature. Carefully and slowly quench the reaction mixture by transferring it to a separate vessel containing cold water or a suitable quenching agent. The quenching process can also be exothermic and requires careful temperature control.
Protocol 2: General Procedure for Large-Scale Methoxylation of a Dichloropyridine
-
Reactor Setup: Charge a clean, dry reactor with the dichloropyridine starting material and an anhydrous aprotic solvent.
-
Inerting: Purge the reactor with an inert gas.
-
Temperature Control: Adjust the reactor temperature to the desired starting temperature (e.g., 25 °C).
-
Reagent Preparation: In a separate vessel, prepare a solution of sodium methoxide in an anhydrous solvent.
-
Reagent Addition: Slowly add the sodium methoxide solution to the reactor. Monitor the internal temperature closely. If a significant exotherm is observed, pause the addition and allow the temperature to stabilize before resuming.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at the desired temperature until the reaction is complete, as determined by an appropriate analytical method.
-
Workup: Cool the reaction mixture and carefully quench any remaining sodium methoxide by the slow addition of a suitable protic solvent (e.g., methanol or water), while maintaining temperature control.
Visualizations
Caption: Workflow for managing potential exotherms.
Caption: Decision-making logic for a temperature excursion.
Validation & Comparative
A Comparative Guide to Dichlorinated Pyridines in Suzuki Reactions: Performance and Regioselectivity
Introduction to Suzuki Coupling of Dichloropyridines
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide.[1] For dichlorinated pyridines, this reaction offers a powerful tool for selective mono- or di-functionalization. The inherent electronic and steric properties of the pyridine ring, influenced by the position of the nitrogen atom and the two chlorine substituents, govern the regioselectivity of the coupling. Generally, the reactivity of C-Cl bonds in Suzuki couplings follows the trend of positions ortho (C2/C6) > para (C4) > meta (C3/C5) to the pyridine nitrogen, due to the electron-withdrawing nature of the nitrogen atom which makes the adjacent carbons more electrophilic.[2] However, reaction conditions, particularly the choice of palladium catalyst, ligands, and base, can significantly influence and even reverse this inherent reactivity.[3]
Comparative Performance of Dichloropyridine Isomers
The following sections and tables summarize the available experimental data for the Suzuki coupling of various dichloropyridine isomers. This data provides a framework for understanding the factors that control yield and regioselectivity.
2,5-Dichloropyridine
2,5-Dichloropyridine is a versatile building block where the two chlorine atoms are in electronically distinct environments. The C2 position is activated by the adjacent nitrogen atom, making it the more reactive site for Suzuki coupling under standard conditions.[2] However, recent advancements have enabled selective coupling at the C5 position.
Table 1: Site-Selective Suzuki Coupling of 2,5-Dichloropyridine [2]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | Phenylboronic acid | High | >95:5 |
| Pd(OAc)₂ (2) | None | K₂CO₃ (1.5) | DMF | 100 | 12-24 | Phenylboronic acid | Moderate | C5 selective |
Note: "High" and "Moderate" yields are qualitative descriptors from the source. Specific yield percentages were not provided in this summary table.
Other Dichloropyridine Isomers
The reactivity and regioselectivity of other dichloropyridine isomers in Suzuki couplings have also been investigated. The following table provides a comparative overview based on available literature.
Table 2: Comparative Suzuki Coupling of Various Dichloropyridine Isomers
| Dichloropyridine Isomer | Preferred Site of Reaction | Typical Conditions | Observations | Reference |
| 2,3-Dichloropyridine | C2 | Pd catalyst, base | The C2 position is more activated. | [4] |
| 2,4-Dichloropyridine | C4 (with specific ligands) or C2 | Pd/IPr or ligand-free "Jeffery" conditions for C4; Pd/dppf for C2. | Ligand choice is critical for controlling regioselectivity. C4 selectivity can be >99:1. | [3] |
| 2,6-Dichloropyridine | C2/C6 | Pd catalyst, base | Both positions are equivalent and highly activated. Mono- and di-alkylation are possible. | [5] |
| 3,4-Dichloropyridine | C4 | Pd catalyst, base | The C4 (para) position is more activated than the C3 (meta) position. | [6] |
| 3,5-Dichloropyridine | C3/C5 (less reactive) | Harsher conditions may be required. | Both positions are meta to the nitrogen, resulting in lower reactivity compared to other isomers. | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki couplings of dichloropyridines.
Protocol 1: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine[2]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Reaction Execution: To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water. Add the catalyst premix to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-5-chloropyridine product.
Protocol 2: C5-Selective Suzuki Coupling of 2,5-Dichloropyridine[2]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), tetrabutylammonium bromide (NBu₄Br, 3.0 mmol, 3.0 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Reaction Execution: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, which may take 24 hours or longer.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.
Mechanistic Overview and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The general mechanism and a typical experimental workflow are illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic analysis to confirm the structure of 2,5-Dichloro-3-methoxypyridine products
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic data to aid researchers, scientists, and drug development professionals in the structural confirmation of 2,5-Dichloro-3-methoxypyridine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document offers a framework for distinguishing the target compound from its structural isomers and other potential impurities.
Introduction
Accurate structural elucidation is a critical step in chemical synthesis and drug discovery. For substituted pyridines like this compound, a versatile building block in organic synthesis, unambiguous confirmation of the substitution pattern is essential. Spectroscopic techniques provide a powerful toolkit for this purpose. This guide presents a comparative analysis of the expected spectroscopic signatures of this compound and two of its key isomers: 2,3-Dichloro-5-methoxypyridine and 3,5-Dichloro-2-methoxypyridine.
Comparative Spectroscopic Data
The following tables summarize the predicted and, where available, experimental spectroscopic data for this compound and its isomers. This data provides a basis for the identification and differentiation of these compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Structure | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | ![]() | H-4 | 7.3 - 7.5 | d |
| H-6 | 8.0 - 8.2 | d | ||
| -OCH₃ | 3.9 - 4.1 | s | ||
| 2,3-Dichloro-5-methoxypyridine | ![]() | H-4 | 7.1 - 7.3 | d |
| H-6 | 7.8 - 8.0 | d | ||
| -OCH₃ | 3.8 - 4.0 | s | ||
| 3,5-Dichloro-2-methoxypyridine | ![]() | H-4 | 7.6 - 7.8 | d |
| H-6 | 8.1 - 8.3 | d | ||
| -OCH₃ | 4.0 - 4.2 | s |
Predicted using online NMR prediction tools. Chemical shifts are referenced to TMS at 0 ppm. 's' denotes a singlet, and 'd' denotes a doublet.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | C2: 150-155, C3: 155-160, C4: 120-125, C5: 125-130, C6: 145-150, OCH₃: 55-60 |
| 2,3-Dichloro-5-methoxypyridine | C2: 148-153, C3: 135-140, C4: 125-130, C5: 158-163, C6: 140-145, OCH₃: 55-60 |
| 3,5-Dichloro-2-methoxypyridine | C2: 160-165, C3: 120-125, C4: 138-143, C5: 120-125, C6: 145-150, OCH₃: 55-60 |
Predicted using online NMR prediction tools.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺, [M+2]⁺, [M+4]⁺ Isotopic Pattern (Ratio) | Key Fragmentation Pathways |
| This compound | C₆H₅Cl₂NO | 177.02 | 177, 179, 181 (9:6:1) | Loss of CH₃, CO, Cl, HCl |
| 2,3-Dichloro-5-methoxypyridine | C₆H₅Cl₂NO | 177.02 | 177, 179, 181 (9:6:1) | Loss of CH₃, CO, Cl, HCl |
| 3,5-Dichloro-2-methoxypyridine | C₆H₅Cl₂NO | 177.02 | 177, 179, 181 (9:6:1) | Loss of CH₃, CO, Cl, HCl |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (methoxy) | 2850 - 2960 |
| C=N, C=C (pyridine ring) | 1400 - 1600 |
| C-O (methoxy) | 1000 - 1300 (often two bands) |
| C-Cl | 600 - 800 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and high-quality data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is suitable.
-
Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion peak and its isotopic pattern.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel 2-Methoxypyridine Derivatives in Cancer Research
A new class of synthetic compounds, 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This guide provides a comprehensive comparison of their performance against the established chemotherapeutic agent 5-Fluorouracil, supported by detailed experimental data and methodologies, offering valuable insights for researchers and drug development professionals in the field of oncology.
This guide delves into the biological activity screening of these novel compounds, presenting a clear, data-driven comparison to facilitate their evaluation as potential next-generation anticancer agents. The unique chemical architecture, featuring a methoxypyridine core coupled with a dichlorinated thiophene moiety, has yielded promising candidates with potent anti-proliferative effects.
Comparative Cytotoxic Activity
The in vitro cytotoxic activity of the novel 2-methoxypyridine derivatives was evaluated against three human cancer cell lines: HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveal that several of the synthesized compounds exhibit cytotoxicity comparable to or greater than the standard anticancer drug, 5-Fluorouracil.
Notably, compounds designated as 5d , 5g , 5h , and 5i emerged as the most potent derivatives, displaying IC50 values in the low micromolar range across all tested cell lines.[1][2][3] This suggests a broad spectrum of anticancer activity. The data underscores the potential of these novel structures as a promising scaffold for the development of new anticancer therapeutics.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MBA-MB-231 (Breast Cancer) IC50 (µM) |
| 5d | 1.53 | 2.50 | 2.80 |
| 5g | 1.53 | 2.10 | 2.20 |
| 5h | 1.53 | 1.80 | 1.90 |
| 5i | 1.53 | 1.30 | 1.38 |
| 5-Fluorouracil (Standard) | 1.65 | Not Reported | Not Reported |
Experimental Protocols
The determination of cytotoxic activity was performed using standard and validated in vitro assays. The following provides a detailed methodology for a typical colorimetric cytotoxicity assay, such as the MTT assay, which is widely used for screening anticancer compounds.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the concentration is determined by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Novel 2-methoxypyridine compounds and 5-Fluorouracil
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The novel compounds and the standard drug are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells containing untreated cells and wells with medium only (blank) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental and Biological Frameworks
To further elucidate the context of this research, the following diagrams illustrate the experimental workflow for cytotoxicity screening and a key signaling pathway often targeted by pyridine-based anticancer agents.
Caption: Workflow for In Vitro Cytotoxicity Screening.
Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is frequently dysregulated in cancer.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
References
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Dichloro-Methoxypyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique in this endeavor, providing atomic-level insights that are crucial for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the crystallographic data of a key pyridine derivative and its analogue, alongside a detailed experimental protocol for such studies.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4,6-Dichloro-5-methoxypyrimidine, offering a benchmark for the anticipated structural characteristics of other dichlorinated and methoxylated pyridine and pyrimidine derivatives.
| Parameter | 4,6-Dichloro-5-methoxypyrimidine[1] |
| Chemical Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 13.6545(19) Åb = 3.9290(6) Åc = 13.0275(18) Åα = 90°β = 90°γ = 90° |
| Volume (ų) | 698.91(17) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.702 |
| Radiation Type | MoKα |
| Temperature (K) | 100 |
Experimental Protocols: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction involves a meticulous series of steps, from crystal preparation to data analysis.[2] The following is a detailed methodology for the single-crystal X-ray diffraction analysis of small organic molecules like substituted pyridines.
Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. Common methods for growing crystals of organic compounds include:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared and filtered. The container is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly over a period of days to weeks, leading to the formation of single crystals.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound reduces, promoting crystal growth.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. Key aspects of this stage include:
-
X-ray Source: A fine-focus sealed X-ray tube, typically with a molybdenum (Mo) or copper (Cu) target, is used to generate the X-ray beam.
-
Temperature Control: Data is often collected at low temperatures (e.g., 100 K) using a cryosystem to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected at different crystal orientations. Modern diffractometers use automated strategies to ensure complete and redundant data collection.
Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. This data is then used to solve the crystal structure.
-
Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Corrections for factors such as Lorentz and polarization effects are applied.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are commonly employed. This involves using statistical relationships between the reflection intensities to determine the phases of the structure factors.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This is an iterative process of least-squares minimization that adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical single-crystal X-ray crystallography experiment.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.
References
Purity Analysis of Synthesized 2,5-Dichloro-3-methoxypyridine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity assessment of 2,5-Dichloro-3-methoxypyridine, a key building block in medicinal chemistry. The performance of HPLC is objectively compared with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and performance data to facilitate informed method selection.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a versatile and widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a broad range of analytes, including those that are non-volatile or thermally labile.[1] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Proposed HPLC Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific instrumentation and sample characteristics.
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). An acidic modifier, such as 0.1% formic acid, may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (This may require optimization based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Comparison of Analytical Methods
The choice of analytical technique for purity determination is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and sensitivity, sample throughput, and the availability of instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[2] |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
| Primary Application | Routine purity testing, analysis of non-volatile impurities. | Routine purity testing, separation of volatile impurities and residual solvents. | Absolute purity determination, certification of reference materials, analysis without a specific reference standard.[3] |
Note: The quantitative data presented are based on typical performance for analogous halogenated pyridine compounds due to the limited availability of specific validation data for this compound.[1]
Alternative Analytical Techniques and Their Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample and dissolve it in 10 mL of a suitable solvent like acetone or dichloromethane to create a stock solution.
-
Further dilute to a final concentration of about 1 mg/mL.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[2][4] This is particularly advantageous when a certified reference standard for this compound is not available.[3]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard of high purity with a known chemical structure and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant signals for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard that are well-resolved and correspond to a known number of protons.
Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[4]
Visualizing the Analytical Workflow
The selection and implementation of a purity analysis method can be visualized as a structured workflow.
Caption: Purity analysis workflow from synthesis to final report.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC offers a robust and reliable method, particularly for identifying and quantifying non-volatile impurities. The provided experimental protocol serves as a solid foundation for method development. GC is a suitable alternative, especially when volatile impurities or residual solvents are a concern. For applications requiring the highest accuracy and an absolute purity value, or when a certified reference standard is unavailable, qNMR is the method of choice. A comprehensive purity analysis strategy may involve the use of HPLC or GC for routine screening and impurity profiling, with qNMR employed as an orthogonal technique for the definitive certification of reference batches.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,5-dichloro-3-methoxypyridine stands out as a versatile building block, offering two distinct reactive sites for the introduction of molecular complexity. The selective functionalization at either the C2 or C5 position is a significant challenge, governed by the choice of catalyst, ligands, and reaction conditions. This guide provides a comparative overview of catalytic systems for the functionalization of this compound, with a focus on palladium-, nickel-, and copper-catalyzed cross-coupling reactions. The information presented herein is supported by experimental data from analogous dihaloheterocyclic systems, providing a valuable starting point for reaction optimization and catalyst selection.
Catalytic Systems for C-C Bond Formation: A Focus on Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The regioselective arylation of this compound is of particular interest for the synthesis of biaryl and heteroaryl structures. The electronic properties of the pyridine ring, influenced by the methoxy group and the two chlorine atoms, play a crucial role in determining the reactivity and selectivity of the coupling reaction.
While specific comparative data for this compound is limited in the literature, extensive studies on related dichloropyridines and other dihaloheterocycles provide valuable insights into catalyst performance. The following table summarizes representative catalyst systems for the Suzuki-Miyaura coupling of dichloropyridines, which can serve as a guide for the functionalization of this compound.
| Catalyst System (Palladium Source / Ligand) | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | 2,5-Diiodopyrazine |
| PdCl₂(dppf) | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | 2,5-Diiodopyrazine |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-Diiodopyrazine |
| Pd(PPh₃)₄ | Aryl/Heteroarylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | Good to Excellent | 2,4-Dichloropyrimidines[1][2] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. Data for 2,5-diiodopyrazine and 2,4-dichloropyrimidines are included as representative examples of dihaloheterocycles.
Catalytic Systems for C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[3][4][5][6][7] The introduction of nitrogen-containing functional groups onto the this compound scaffold is of significant interest in drug discovery. The choice of palladium catalyst, and particularly the phosphine ligand, is critical for achieving high yields and good functional group tolerance.[4]
The following table presents a comparison of catalyst systems for the Buchwald-Hartwig amination of dihaloheterocycles, providing a valuable reference for developing protocols for this compound.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | 2-Bromopyridine |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | 2-Bromopyridine |
| Pd(OAc)₂ / XPhos | Aniline | NaOtBu | Toluene | 100 | 10 min (MW) | High | 2-Bromo-13α-estrone |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | 2-Bromopyridine |
Note: Data for 2-bromopyridines and a bromo-estrone derivative are included as representative examples of challenging amination reactions on electron-deficient heterocycles.
Catalytic Systems for C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling offers a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of valuable acetylenic compounds.[8][9][10][11][12] The efficiency of this reaction is highly dependent on the chosen palladium catalyst and, often, a copper co-catalyst.
Below is a summary of catalyst performance in Sonogashira-type couplings of dihalogenated pyridines, which can guide the functionalization of this compound.
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | 6 | ~85-95 | 3,5-Dibromo-2,6-dichloropyridine |
Note: Yields are based on analogous reactions with a related dihalogenated pyridine.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 2:1) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., LiHMDS, 1.2 equiv). A solution of this compound (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent (e.g., toluene) is then added. The reaction vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
General Protocol for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[11]
Visualizing the Catalytic Process
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate a general catalytic cycle for cross-coupling reactions and a typical experimental workflow for catalyst screening.
Caption: A generalized catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for catalyst screening and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,5-Dichloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 2,5-Dichloro-3-methoxypyridine. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide draws upon established methods for the closely related compound, 2,5-Dichloropyridine, and other pyridine derivatives. The principles and techniques discussed are directly transferable and provide a robust framework for developing and validating a quantitative assay for this compound.
The primary analytical techniques suitable for the quantification of halogenated pyridine derivatives include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited for different analytical objectives, from routine purity assessments to the certification of reference materials.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is contingent upon factors such as the required accuracy, sensitivity, sample throughput, and the instrumentation available. Gas chromatography is a frequently referenced technique for the routine purity analysis of compounds like 2,5-Dichloropyridine. HPLC provides a strong alternative, especially for impurities that are not volatile. For highly accurate, primary purity assessment without the need for a specific reference standard of the analyte, qNMR is a powerful orthogonal method.
Below is a summary of typical performance data for these methods, based on the analysis of analogous compounds.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
| **Primary Application |
In vitro testing of 2,5-Dichloro-3-methoxypyridine analogs for anticancer activity
A detailed in vitro analysis of various pyridine derivatives reveals promising candidates for anticancer drug development. This guide provides a comparative overview of the cytotoxic activity of several classes of substituted pyridine analogs against various cancer cell lines, supported by experimental data and detailed protocols. While specific data on 2,5-Dichloro-3-methoxypyridine analogs is limited in the current literature, this guide focuses on other functionally relevant pyridine-based compounds to inform future research and development.
Introduction to Pyridine Analogs in Cancer Therapy
Pyridine and its derivatives are a significant class of heterocyclic compounds that form the structural core of numerous biologically active molecules and FDA-approved drugs. Their versatile structure allows for a wide range of chemical modifications, making them a privileged scaffold in medicinal chemistry. Researchers have extensively explored substituted pyridines for their potential as anticancer agents, with studies demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This guide synthesizes findings from recent in vitro studies to offer a comparative perspective on the anticancer potential of different pyridine analogs.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer efficacy of novel compounds is primarily evaluated based on their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit 50% of a biological process, such as cell growth. The following tables summarize the in vitro cytotoxic activity of various substituted pyridine analogs against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of Pyridine-Urea Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | MCF-7 (Breast) | 0.22 | [1] |
| K-562 (Leukemia) | Not explicitly stated, but high growth inhibition reported | [1] | |
| NCI-H522 (Non-small cell lung) | Not explicitly stated, but high growth inhibition reported | [1] | |
| HCT-116 (Colon) | Not explicitly stated, but high growth inhibition reported | [1] | |
| PC-3 (Prostate) | Not explicitly stated, but high growth inhibition reported | [1] | |
| 8n | MCF-7 (Breast) | 1.88 | [1] |
| Doxorubicin | MCF-7 (Breast) | 1.93 | [1] |
| Sorafenib | MCF-7 (Breast) | 4.50 | [1] |
Table 2: Cytotoxicity of Trimethoxyphenyl Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VI | HCT-116 (Colorectal) | 4.83 | [2][3] |
| HepG-2 (Hepatocellular) | 3.25 | [2][3] | |
| MCF-7 (Breast) | 6.11 | [2][3] | |
| Colchicine | HCT-116 (Colorectal) | 7.40 | [2][3] |
| HepG-2 (Hepatocellular) | 9.32 | [2][3] | |
| MCF-7 (Breast) | 10.41 | [2][3] |
Table 3: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | [4] |
| T47D (Breast) | 11.7 | [4] | |
| RKO (Colorectal) | 12.4 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the pyridine analogs.
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a control drug (e.g., Doxorubicin) and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
Apoptosis and Cell Cycle Analysis
To investigate the mechanism of cell death induced by the pyridine derivatives, apoptosis and cell cycle analyses were performed using flow cytometry.
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining (Apoptosis): For apoptosis analysis, cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, which was then incubated in the dark.
-
Cell Harvesting and Staining (Cell Cycle): For cell cycle analysis, harvested cells were fixed in ice-cold ethanol and then treated with RNase A. Propidium iodide was then added for DNA staining.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the general workflow for evaluating the anticancer activity of the pyridine analogs and a simplified representation of apoptosis induction, a common mechanism of action for anticancer agents.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking the synthesis of 2,5-Dichloro-3-methoxypyridine against literature methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2,5-dichloro-3-methoxypyridine, a valuable substituted pyridine intermediate in the development of novel pharmaceuticals and agrochemicals. The following sections detail the experimental protocols, present comparative data, and visualize the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in organic synthesis, offering multiple reaction sites for further functionalization. Its synthesis, however, presents challenges in achieving regioselectivity and high yields. This guide benchmarks two plausible synthetic pathways: a two-step route commencing from 2,5-dichloro-3-hydroxypyridine, and a multi-step sequence starting with the commercially available 2,5-dichloropyridine.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes, allowing for a direct comparison of their efficiency and material requirements.
| Parameter | Route 1: From 2,5-Dichloro-3-hydroxypyridine | Route 2: From 2,5-Dichloropyridine |
| Starting Material | 5-Chloro-2,3-dihydroxypyridine | 2,5-Dichloropyridine |
| Number of Steps | 2 | 3 |
| Key Intermediates | 2,5-Dichloro-3-hydroxypyridine | 2,5-Dichloro-3-nitropyridine, 2,5-Dichloro-3-aminopyridine |
| Overall Yield | Moderate to High | Moderate |
| Reagents | Phosphoryl chloride, Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃) | Nitrating mixture (HNO₃/H₂SO₄), Reducing agent (e.g., Fe/CH₃COOH), Sodium nitrite, Methanol |
| Safety Considerations | Use of corrosive phosphoryl chloride. Handling of toxic and carcinogenic dimethyl sulfate. | Use of strong acids and nitrating agents. Diazotization reaction requires careful temperature control to avoid decomposition of diazonium salts. |
| Scalability | Potentially scalable, with careful handling of hazardous reagents. | Scalable, but requires precise control over multiple steps. |
Experimental Protocols
Route 1: Synthesis from 2,5-Dichloro-3-hydroxypyridine
This two-step route involves the initial synthesis of the key intermediate, 2,5-dichloro-3-hydroxypyridine, followed by O-methylation.
Step 1: Synthesis of 2,5-Dichloro-3-hydroxypyridine
A mixture of 5-chloro-2,3-dihydroxypyridine and phosphoryl chloride is heated in a sealed tube. The excess phosphoryl chloride is subsequently removed by distillation, and the resulting residue is purified by chromatography to yield 2,5-dichloro-3-hydroxypyridine.[1]
Step 2: O-Methylation of 2,5-Dichloro-3-hydroxypyridine
To a solution of 2,5-dichloro-3-hydroxypyridine in a suitable solvent such as acetone or DMF, a base like potassium carbonate is added, followed by a methylating agent such as dimethyl sulfate. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed. The reaction is then worked up by filtering the inorganic salts and removing the solvent under reduced pressure. The crude product is purified by chromatography or recrystallization to afford this compound.
Route 2: Synthesis from 2,5-Dichloropyridine
This three-step route begins with the commercially available 2,5-dichloropyridine and proceeds through nitration, reduction, and a diazotization-methoxylation sequence.
Step 1: Nitration of 2,5-Dichloropyridine
2,5-Dichloropyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction requires careful temperature control to ensure the selective introduction of the nitro group at the 3-position, yielding 2,5-dichloro-3-nitropyridine.[2]
Step 2: Reduction of 2,5-Dichloro-3-nitropyridine to 2,5-Dichloro-3-aminopyridine
The reduction of the nitro group to a primary amine can be achieved using various methods. A common and effective method involves the use of iron powder in acetic acid. The 2,5-dichloro-3-nitropyridine is dissolved in acetic acid, and iron powder is added portion-wise while monitoring the reaction temperature. Upon completion, the iron salts are filtered off, and the filtrate is neutralized to precipitate the 2,5-dichloro-3-aminopyridine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another viable option.[3][4]
Step 3: Conversion of 2,5-Dichloro-3-aminopyridine to this compound
The 2,5-dichloro-3-aminopyridine is converted to the corresponding methoxy derivative via a diazotization reaction in the presence of methanol. The aminopyridine is dissolved in methanol and treated with an aqueous solution of sodium nitrite in the presence of an acid (e.g., sulfuric acid) at low temperatures (0-5 °C). The intermediate diazonium salt is then decomposed by warming the reaction mixture, leading to the formation of this compound.
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Comparison and Conclusion
Both routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 is a shorter and potentially higher-yielding process. However, it relies on the availability of the starting material, 5-chloro-2,3-dihydroxypyridine, and involves the use of hazardous reagents such as phosphoryl chloride and dimethyl sulfate, which require stringent safety precautions.
Route 2 starts from the readily available and inexpensive 2,5-dichloropyridine. While it involves more synthetic steps, the reagents are common laboratory chemicals. The main challenges lie in controlling the regioselectivity of the nitration step and managing the potentially unstable diazonium intermediate.
The choice between these two routes will depend on the specific requirements of the researcher, including the availability of starting materials, scale of the synthesis, and the laboratory's capabilities for handling hazardous materials. For smaller-scale laboratory synthesis where the starting hydroxypyridine is accessible, Route 1 may be preferred for its efficiency. For larger-scale production or when starting from a more basic precursor is desired, Route 2 provides a more traditional and potentially more cost-effective approach, provided the multi-step process can be optimized and controlled.
References
Safety Operating Guide
Personal protective equipment for handling 2,5-Dichloro-3-methoxypyridine
Disclaimer: This guide is based on safety data for structurally similar compounds and general best practices for handling halogenated pyridines. A specific Safety Data Sheet (SDS) for 2,5-Dichloro-3-methoxypyridine was not available. Therefore, all handling and safety procedures should be conducted with the assumption that this compound possesses similar or greater hazards than its analogues.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1] Required at all times. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[2][3][4] Inspect gloves before each use and dispose of them properly after handling. Double gloving may be advisable for tasks with a higher risk of exposure.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing.[1] For procedures with a significant splash risk, an impervious apron is also recommended. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid form, particularly if dust generation is possible.[1][5] All work with the solid should be performed in a chemical fume hood.[1] |
| Foot Protection | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Experimental Workflow: Preparation, Handling, and Post-Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
All waste materials containing this compound, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials, weighing paper), must be treated as hazardous waste.
-
Waste Characterization: Due to its chlorinated pyridine structure, this compound is considered hazardous waste.
-
Containerization: Use clearly labeled, sealed containers for all waste.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



